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  • Product: ethyl 2-(4-iodophenyl)ethyl carbonate
  • CAS: 60075-76-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)ethyl Carbonate: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of ethyl 2-(4-iodophenyl)ethyl carbonate, a molecule of interest in organic synthesis and po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(4-iodophenyl)ethyl carbonate, a molecule of interest in organic synthesis and potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a scientifically grounded perspective on its chemical structure, predicted physical properties, a plausible synthetic route, and expected spectroscopic characteristics. The significance of the iodinated phenyl moiety as a versatile synthetic handle is also discussed, highlighting its potential in the development of novel pharmaceutical agents.

Introduction: The Significance of Iodinated Aromatic Compounds in Synthesis

Iodinated aromatic compounds are pivotal intermediates in modern organic synthesis, largely owing to the unique properties of the carbon-iodine (C-I) bond.[1][2] The relatively low bond dissociation energy and high polarizability of the C-I bond make it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures.[2] Furthermore, the iodine substituent can influence the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.[1] In the context of drug development, iodinated compounds serve as key building blocks for a range of pharmaceuticals and are also used as contrast agents in medical imaging.[3][4][5] Ethyl 2-(4-iodophenyl)ethyl carbonate, incorporating both an organic carbonate functional group and an iodinated phenyl ring, represents a potentially valuable, yet underexplored, chemical entity.

Chemical Structure and Nomenclature

IUPAC Name: ethyl 2-(4-iodophenyl)ethyl carbonate

The structure of ethyl 2-(4-iodophenyl)ethyl carbonate consists of a central carbonate functional group. One side of the carbonate is esterified with ethanol, forming an ethyl carbonate moiety. The other side is linked to a 2-(4-iodophenyl)ethanol group. This arrangement results in an acyclic, unsymmetrical organic carbonate.

Molecular Formula: C₁₁H₁₃IO₃

Canonical SMILES: CCOC(=O)OCCC1=CC=C(C=C1)I

Molecular Weight: 320.12 g/mol

Predicted Physical Properties

PropertyPredicted Value/ObservationRationale
Appearance Colorless to pale yellow liquid or low-melting solidOrganic carbonates are typically colorless liquids or solids. The presence of iodine may impart a slight yellow tinge, which can deepen upon exposure to light and air due to the potential for slight decomposition and release of iodine.
Boiling Point > 200 °C (at atmospheric pressure)The relatively high molecular weight and polarity of the carbonate and iodo-substituents would suggest a high boiling point.
Melting Point Likely a low-melting solid or a liquid at room temperatureThe lack of significant crystal packing forces in many similar medium-sized organic molecules suggests a low melting point.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Sparingly soluble in water.The ester-like character of the carbonate group and the presence of the aromatic ring confer solubility in a range of organic solvents. The overall nonpolar character, despite the polar carbonate group, suggests low water solubility.[6]
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and prolonged exposure to light.Organic carbonates are generally stable compounds.[7] However, they can undergo hydrolysis under acidic or basic conditions. The carbon-iodine bond can be susceptible to light-induced cleavage.

Proposed Synthesis and Experimental Protocol

A plausible and widely utilized method for the synthesis of unsymmetrical carbonates involves the reaction of an alcohol with a chloroformate in the presence of a base.[8][9] For ethyl 2-(4-iodophenyl)ethyl carbonate, this would involve the reaction of 2-(4-iodophenyl)ethanol with ethyl chloroformate.

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-(4-iodophenyl)ethanol G Reaction A->G B Ethyl Chloroformate B->G C Base (e.g., Pyridine or Triethylamine) C->G D Aprotic Solvent (e.g., Dichloromethane) D->G E Inert Atmosphere (Nitrogen or Argon) E->G F 0 °C to Room Temperature F->G H Work-up (Aqueous Wash) G->H I Purification (Column Chromatography) H->I J Ethyl 2-(4-iodophenyl)ethyl Carbonate I->J

A proposed workflow for the synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate.
Step-by-Step Experimental Protocol

Materials:

  • 2-(4-iodophenyl)ethanol

  • Ethyl chloroformate

  • Pyridine (or triethylamine)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(4-iodophenyl)ethanol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Reagent: Add pyridine (1.2 eq) to the solution with stirring. Then, add ethyl chloroformate (1.1 eq) dropwise over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(4-iodophenyl)ethyl carbonate.

Predicted Spectroscopic Characterization

While experimental spectra for ethyl 2-(4-iodophenyl)ethyl carbonate are not available, its spectroscopic features can be predicted based on the analysis of its functional groups and data from similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the 2-(4-iodophenyl)ethyl moiety.

  • Ethyl group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.4 ppm, coupled to the methylene protons. A quartet for the methylene protons (-O-CH₂-) of the ethyl group is anticipated around δ 4.1-4.3 ppm.

  • 2-(4-iodophenyl)ethyl group: The two methylene groups will appear as triplets. The methylene group adjacent to the aromatic ring (-Ar-CH₂-) is expected around δ 2.9-3.1 ppm, while the methylene group attached to the carbonate oxygen (-O-CH₂-) should appear further downfield, around δ 4.3-4.5 ppm.

  • Aromatic protons: The para-substituted aromatic ring will exhibit a typical AA'BB' system, with two doublets. The protons ortho to the iodine atom are expected to resonate around δ 7.6-7.8 ppm, and the protons meta to the iodine (and ortho to the ethyl group) around δ 7.0-7.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Carbonyl carbon: The carbonate carbonyl carbon is expected to resonate in the range of δ 154-156 ppm.

  • Aromatic carbons: Four signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be significantly shifted upfield due to the heavy atom effect, likely appearing around δ 90-95 ppm. The other aromatic carbons are expected in the typical aromatic region (δ 120-140 ppm).

  • Aliphatic carbons: The methylene carbon of the ethyl group (-O-CH₂-) is predicted around δ 63-65 ppm, and the methyl carbon (-CH₃) around δ 14-15 ppm. For the 2-(4-iodophenyl)ethyl moiety, the methylene carbon attached to the carbonate oxygen (-O-CH₂-) is expected around δ 68-70 ppm, and the methylene carbon adjacent to the aromatic ring (-Ar-CH₂-) around δ 35-37 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonate carbonyl group.

  • C=O stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ for the carbonate carbonyl (C=O) stretching vibration.

  • C-O stretch: Two distinct C-O stretching bands are anticipated in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H and C=C stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H stretches: These will be present in the 3000-2850 cm⁻¹ region.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 320 would be expected, although it may be of low intensity.

Predicted Fragmentation Pattern:

G M [M]⁺˙ m/z = 320 F1 Loss of ˙OCH2CH3 m/z = 275 M->F1 F6 Loss of ˙CH2CH2-Ar-I M->F6 F2 Loss of CO2 from F1 F1->F2 F3 [C8H8I]⁺ m/z = 215 F4 Loss of CH2=CH2 from F3 F3->F4 F5 [C6H4I]⁺ m/z = 203 F7 [C2H5OCO]⁺ m/z = 73

A predicted fragmentation pathway for ethyl 2-(4-iodophenyl)ethyl carbonate in EI-MS.

Key fragmentation pathways would likely involve:

  • Cleavage of the C-O bonds adjacent to the carbonyl group.

  • Loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 275.

  • Loss of carbon dioxide.

  • Fragmentation of the 2-(4-iodophenyl)ethyl side chain, potentially leading to a prominent tropylium-like ion or a benzylic cation. The presence of iodine would result in a characteristic isotopic pattern for fragments containing it.

Reactivity and Potential Applications

Reactivity

The reactivity of ethyl 2-(4-iodophenyl)ethyl carbonate is dictated by its two primary functional groups:

  • Carbonate Ester: This group is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, which would yield ethanol, 2-(4-iodophenyl)ethanol, and carbon dioxide. It can also undergo transesterification reactions in the presence of other alcohols and a suitable catalyst.

  • Aryl Iodide: The carbon-iodine bond is the most reactive site for transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 4-position of the phenyl ring. It can also be converted to an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation) for subsequent reactions with electrophiles.

Potential Applications in Drug Development

While there are no specific documented applications for ethyl 2-(4-iodophenyl)ethyl carbonate, its structure suggests potential utility as a versatile intermediate in drug discovery and development. The iodophenyl moiety serves as a key handle for late-stage functionalization, a strategy often employed in medicinal chemistry to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies. The carbonate group, while potentially labile in vivo, could be explored as a prodrug moiety to improve the pharmacokinetic properties of a parent drug molecule containing a hydroxyl group.

Safety and Handling

As there is no specific safety data sheet (SDS) for ethyl 2-(4-iodophenyl)ethyl carbonate, general precautions for handling laboratory chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 2-(4-iodophenyl)ethyl carbonate is a chemical entity with significant potential as a building block in organic synthesis, particularly for applications in medicinal chemistry. Although direct experimental data is scarce, this in-depth technical guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. The presence of the versatile aryl iodide functionality makes it an attractive substrate for the synthesis of more complex molecules. Further research to experimentally validate the properties and explore the reactivity of this compound is warranted and will undoubtedly contribute to the expanding toolbox of synthetic chemists.

References

  • Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. PMC. Available at: [Link]

  • Organic carbonates as green media: from laboratory syntheses to industrial applications. Royal Society of Chemistry. Available at: [Link]

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  • Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents. Google Patents.
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  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]

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  • Predict 1H proton NMR spectra. NMRdb.org. Available at: [Link]

  • 13C NMR predictor. virtual Chemistry 3D. Available at: [Link]

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  • Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. PubMed. Available at: [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(4-iodophenyl)ethyl Carbonate: A Predictive and Methodological Framework

Abstract Ethyl 2-(4-iodophenyl)ethyl carbonate is a bespoke chemical entity with potential applications as an intermediate in pharmaceutical synthesis. The thermodynamic stability of such intermediates is a critical para...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 2-(4-iodophenyl)ethyl carbonate is a bespoke chemical entity with potential applications as an intermediate in pharmaceutical synthesis. The thermodynamic stability of such intermediates is a critical parameter that dictates their storage, handling, and reaction conditions, ultimately impacting the purity, yield, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth analysis of the predicted stability profile of ethyl 2-(4-iodophenyl)ethyl carbonate, grounded in first principles of organic chemistry. We delineate a rigorous, self-validating experimental framework for systematically evaluating its stability under various stress conditions, including thermal, hydrolytic, photolytic, and oxidative challenges. Detailed protocols for thermoanalytical techniques and stability-indicating chromatographic methods are provided, alongside strategies for the identification of potential degradation products. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to characterizing the stability of novel chemical intermediates.

Introduction: The Imperative of Stability in Drug Development

In the highly regulated landscape of pharmaceutical development, ensuring the stability of all chemical entities—from starting materials and intermediates to the final drug substance—is paramount. Stability testing provides essential data to determine shelf-life, recommend storage conditions, and support the development of robust manufacturing processes.[1] The physical and chemical integrity of an intermediate like ethyl 2-(4-iodophenyl)ethyl carbonate directly influences the quality of the subsequent synthetic steps and the final API. Degradation can lead to the formation of impurities that may be difficult to remove, potentially impacting the safety and efficacy of the drug product.

This guide adopts a proactive, predictive approach. In the absence of specific literature on ethyl 2-(4-iodophenyl)ethyl carbonate, we will deconstruct its molecular architecture to anticipate its inherent liabilities. This theoretical analysis forms the basis for a targeted experimental plan designed to rigorously probe and quantify its stability, in alignment with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[2]

Molecular Structure Analysis and Predicted Stability Profile

The thermodynamic stability of a molecule is intrinsically linked to its structure. The ethyl 2-(4-iodophenyl)ethyl carbonate molecule contains three key functional regions, each contributing to its overall chemical behavior.

Chemical Structure of Ethyl 2-(4-iodophenyl)ethyl carbonate

Figure 1. Chemical Structure of Ethyl 2-(4-iodophenyl)ethyl carbonate.

  • The Ethyl Carbonate Moiety: This functional group is an ester of carbonic acid. Carbonates are generally less reactive towards basic hydrolysis than their corresponding carboxylic acid ester counterparts due to resonance delocalization across two oxygen atoms, which reduces the electrophilicity of the carbonyl carbon.[3][4] However, they are still susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the molecule to yield 2-(4-iodophenyl)ethanol, ethanol, and carbon dioxide.[5] Thermal decomposition, or thermolysis, is another significant degradation pathway for carbonates, often proceeding via decarboxylation to release CO₂ gas.[6][7]

  • The 4-Iodophenyl Group: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a primary site of potential instability.[8] This bond is particularly susceptible to cleavage by light energy (photolysis), a common degradation pathway for iodinated aromatic compounds.[8][9] This photolytic degradation can lead to the formation of radical species and, ultimately, the release of molecular iodine (I₂), which would be visually indicated by a yellow or brown discoloration.[8] The electronic nature of the substituent on the aromatic ring influences C-I bond stability; the electron-withdrawing character of the ethyl carbonate group may impart a degree of stabilization compared to electron-rich iodoarenes.[10]

  • The Ethylene Linker: The C-C and C-H bonds of the ethyl bridge are generally robust and not considered primary points of thermodynamic instability under typical pharmaceutical processing and storage conditions.

Overall Stability Prediction: Based on this analysis, ethyl 2-(4-iodophenyl)ethyl carbonate is predicted to have two principal degradation liabilities: hydrolysis of the carbonate ester and photolytic cleavage of the carbon-iodine bond . Thermal decomposition is also a probable risk at elevated temperatures.

A Framework for Comprehensive Stability Assessment

To empirically validate the predicted stability profile, a systematic approach using forced degradation (stress testing) is required. This involves subjecting the compound to conditions more severe than those expected during routine handling and storage to accelerate degradation and identify likely breakdown products and pathways.[1]

The following workflow provides a logical sequence for a comprehensive stability investigation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation A Compound Procurement & Initial Characterization (Purity, ID) B Thermal Analysis (DSC/TGA) A->B Establish thermal limits F Thermal Stress (Isothermal, Elevated Temp) B->F Inform temp selection C Hydrolytic Stress (Acid, Base, Neutral) G Stability-Indicating HPLC Method (Quantify Parent & Degradants) C->G D Photolytic Stress (ICH Q1B Conditions) D->G E Oxidative Stress (e.g., H2O2) E->G F->G H Degradant Identification (LC-MS) G->H Identify peaks for analysis J Data Synthesis & Pathway Mapping G->J I Structural Elucidation (NMR) H->I Confirm structures H->J I->J

A logical workflow for stability assessment.

Experimental Protocols for Stability Profiling

The following protocols are designed to be self-validating and provide a clear rationale for each experimental choice. As a Senior Application Scientist, the emphasis is not just on the steps, but on the expert reasoning behind them.

Protocol: Thermal Stability Analysis (TGA/DSC)

Rationale: This initial screen is critical for establishing the compound's fundamental thermal properties. Differential Scanning Calorimetry (DSC) detects thermal events like melting and decomposition, while Thermogravimetric Analysis (TGA) provides unambiguous confirmation of decomposition by measuring mass loss.[11] Together, they define the safe upper-temperature limit for handling and storage.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of ethyl 2-(4-iodophenyl)ethyl carbonate into a tared aluminum DSC pan and a ceramic TGA pan.

  • DSC Analysis:

    • Equilibrate the DSC cell at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the heat flow to identify the melting point (endotherm) and onset of decomposition (exotherm).

  • TGA Analysis:

    • Equilibrate the TGA furnace at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss corresponds to the decomposition temperature.

Data Presentation:

ParameterMethodObservationInterpretation
Melting Point (Tm)DSCSharp endothermPurity indicator; phase transition
Onset of DecompositionDSCBroad exothermTemperature at which decomposition begins
Onset of Mass LossTGATemperature at ~5% mass lossConfirms decomposition temperature
Residual MassTGA% mass at 500 °CIndicates if decomposition is complete
Protocol: Hydrolytic Stability Assessment

Rationale: To investigate the predicted susceptibility of the carbonate ester to hydrolysis, the compound is stressed across a range of pH values.[5] Using a stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound over time.[2][12]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a water-miscible solvent (e.g., acetonitrile or methanol).

  • Stress Samples: In triplicate for each condition, add an aliquot of the stock solution to vials containing the following aqueous buffers to achieve a final concentration of ~50 µg/mL:

    • Acidic: 0.1 N HCl

    • Neutral: Purified Water (or pH 7.0 buffer)

    • Basic: 0.1 N NaOH

  • Incubation: Place all vials in a controlled temperature chamber at 50 °C.

  • Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol: Photostability Evaluation

Rationale: Given the known photosensitivity of iodoarenes, this study is mandatory.[8] The protocol follows ICH Q1B guidelines, which specify controlled exposure to both visible and UV light. A dark control is essential to differentiate between photolytic and thermal degradation.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (~50 µg/mL) and spread a thin layer of the solid material on glass plates.

  • Exposure: Place samples in a validated photostability chamber.

    • Light-Exposed Samples: Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Dark Control: Wrap identical samples in aluminum foil and place them in the same chamber to experience the same temperature conditions.

  • Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC. Observe solid samples for any change in color.

Identification of Degradation Products and Pathways

Identifying the products of degradation is key to understanding the underlying chemical mechanisms.

Analytical Approach:

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is the primary tool.[12] The HPLC separates the degradation products from the parent compound, and the mass spectrometer provides mass-to-charge ratio data, enabling the determination of molecular weights for each impurity.

  • NMR Spectroscopy: For definitive structural elucidation of major degradants, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) analysis may be required.[12]

Predicted Degradation Pathways:

G cluster_0 Hydrolysis Pathway cluster_1 Photolysis Pathway cluster_2 Thermal Pathway Parent Ethyl 2-(4-iodophenyl)ethyl Carbonate H1 2-(4-Iodophenyl)ethanol Parent->H1 H2O (H+ or OH-) H2 Ethanol + CO2 Parent->H2 H2O (H+ or OH-) P1 Ethyl 2-phenylethyl Carbonate Parent->P1 hν (light) -I• radical T1 4-Iodostyrene Parent->T1 Heat (Δ) Decarboxylation T2 CO2 + Ethanol Parent->T2 Heat (Δ) P2 Iodine (I2)

Predicted degradation pathways for the title compound.

Data Synthesis and Stability Recommendations

A comprehensive stability profile can be summarized by consolidating the results from all stress tests.

Summary of Stability Profile:

Stress ConditionPredicted Primary Degradation PathwayKey Degradation ProductsAnalytical Method
Thermal (Heat) Decarboxylation / Cleavage4-Iodostyrene, CO₂, EthanolTGA, DSC, HPLC-MS
Hydrolytic (Acid/Base) Carbonate Ester Hydrolysis2-(4-Iodophenyl)ethanol, EthanolHPLC-UV, HPLC-MS
Photolytic (Light) C-I Bond Cleavage (Deiodination)Ethyl 2-phenylethyl carbonate, I₂HPLC-UV, Visual
Oxidative (H₂O₂) Potential Ring Oxidation/Side-chainHydroxylated derivativesHPLC-MS

Authoritative Recommendations for Storage and Handling:

Based on the predicted molecular liabilities, the following storage and handling procedures are recommended to ensure the long-term integrity of ethyl 2-(4-iodophenyl)ethyl carbonate:

  • Protect from Light: Store in amber or opaque containers to prevent photolytic degradation.[8][9]

  • Temperature Control: Store in a cool environment (refrigerated, 2-8 °C) to minimize the rate of potential thermal and hydrolytic degradation.

  • Moisture Control: Use tightly sealed containers and consider storage in a desiccator or with a desiccant to protect against hydrolysis.[8]

  • Inert Atmosphere: For long-term storage or for high-purity material, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.[8]

References

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  • CORE. (2009). Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. CORE. [Link]

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  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Wikipedia. [Link]

  • Wang, H., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology. [Link]

  • Wang, J., & Wang, S. (2021). Toxicity increase during photo-driven degradation of emerging contaminants in water environments. Environment International. [Link]

  • BioPharm International. (2020). Stability Testing: The Crucial Development Step. BioPharm International. [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Charles River Laboratories. [Link]

  • Garg, B.S., et al. (1990). Evaluation of thermodynamic functions for complexation reactions involving bivalent metal ions and ethyl-2,3-dioxobutyrate-2p. Indian Academy of Sciences. [Link]

  • Zhang, T., et al. (2014). Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. PubMed. [Link]

  • Google Patents. (2019). A novel process for the preparation of an intermediate of alectinib.
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  • NIST/TRC. (2012). Ethylene carbonate. Web Thermo Tables (WTT). [Link]

  • European Patent Office. (2025). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. EPO. [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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  • Zhang, Y., et al. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry. [Link]

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Foundational

literature review of ethyl 2-(4-iodophenyl)ethyl carbonate derivatives

An In-Depth Technical Guide to Ethyl 2-(4-Iodophenyl)ethyl Carbonate Derivatives: A Scaffold for Modern Drug Discovery Introduction: The Strategic Value of the 4-Iodophenethyl Scaffold In the landscape of medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 2-(4-Iodophenyl)ethyl Carbonate Derivatives: A Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the 4-Iodophenethyl Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The ethyl 2-(4-iodophenyl)ethyl carbonate scaffold, while not extensively described in existing literature as a distinct class, presents a compelling starting point for the development of novel therapeutics. Its value lies in the strategic combination of a stable ethyl carbonate group, a flexible phenethyl linker, and a highly versatile 4-iodophenyl moiety. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive analysis of this scaffold. We will delve into its synthesis, explore its vast potential for chemical diversification through modern cross-coupling reactions, and discuss prospective biological applications based on established pharmacophores.

The 4-iodophenyl group is of particular significance as it serves as a linchpin for introducing molecular diversity. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis and drug discovery.[1][2] This reactivity allows for the systematic and efficient generation of extensive compound libraries, a cornerstone of structure-activity relationship (SAR) studies.[2][3] By leveraging this "handle," chemists can rapidly explore a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.[4][5]

This guide will be structured to first establish the synthesis of the core ethyl 2-(4-iodophenyl)ethyl carbonate molecule. Subsequently, we will explore its derivatization potential, providing detailed protocols for key cross-coupling reactions. Finally, we will survey the known biological activities of structurally related phenethyl compounds to provide a rationale for the potential therapeutic applications of this promising, yet underexplored, class of molecules.

Synthesis of the Core Scaffold: Ethyl 2-(4-Iodophenyl)ethyl Carbonate

The synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate is a straightforward process that begins with the commercially available precursor, 2-(4-iodophenyl)ethanol.[6][7][8] The primary transformation is the conversion of the primary alcohol into an ethyl carbonate. Several methods exist for this transformation, with the reaction of the alcohol with ethyl chloroformate in the presence of a base being one of the most common and efficient.

Experimental Protocol: Synthesis of Ethyl 2-(4-Iodophenyl)ethyl Carbonate

This protocol describes a standard procedure for the synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate from 2-(4-iodophenyl)ethanol and ethyl chloroformate.

Materials:

  • 2-(4-Iodophenyl)ethanol (1.0 eq)

  • Ethyl chloroformate (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-iodophenyl)ethanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (1.5 eq) dropwise, followed by the slow, dropwise addition of ethyl chloroformate (1.2 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Execution: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude ethyl 2-(4-iodophenyl)ethyl carbonate can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as ethyl chloroformate is sensitive to moisture.

  • Pyridine as a Base: Pyridine is a commonly used base for this type of reaction as it is strong enough to neutralize the generated HCl but generally does not promote side reactions.

  • Aqueous Workup: The series of aqueous washes is designed to remove the pyridine hydrochloride salt and any unreacted starting materials or reagents.

Diversification of the Scaffold: A Gateway to Novel Chemical Entities

The true potential of ethyl 2-(4-iodophenyl)ethyl carbonate as a scaffold in drug discovery lies in the reactivity of the 4-iodophenyl group. This moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][4] This allows for the creation of a diverse library of analogues from a single, readily accessible intermediate.

Below is a diagram illustrating the potential for diversification through several key cross-coupling reactions.

G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Derivative Classes Core Ethyl 2-(4-Iodophenyl)ethyl Carbonate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Heck Heck Coupling (Alkene) Core->Heck Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Biaryl Biaryl Derivatives Suzuki->Biaryl Alkynyl Alkynylphenyl Derivatives Sonogashira->Alkynyl Styrenyl Styrenyl Derivatives Heck->Styrenyl Anilino Anilinophenyl Derivatives Buchwald->Anilino

Caption: Diversification of the Ethyl 2-(4-Iodophenyl)ethyl Carbonate Scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of ethyl 2-(4-iodophenyl)ethyl carbonate with an arylboronic acid.[4]

Materials:

  • Ethyl 2-(4-iodophenyl)ethyl carbonate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a Schlenk flask, combine ethyl 2-(4-iodophenyl)ethyl carbonate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to afford the desired biaryl product.

Potential Pharmacological Applications: An Outlook

While the specific biological activities of ethyl 2-(4-iodophenyl)ethyl carbonate derivatives are yet to be explored, the broader class of phenethyl compounds offers a rich source of pharmacological precedent. Phenylethanoid glycosides, for example, are a well-studied class of natural products that exhibit a wide array of biological effects, including neuroprotective, anti-inflammatory, antioxidant, and antiviral activities.[9][10][11] Similarly, caffeic acid phenethyl ester (CAPE) and its derivatives have demonstrated potent anti-tumor, anti-inflammatory, and antioxidant properties.[12][13]

The structural similarities between these bioactive compounds and the derivatives accessible from the ethyl 2-(4-iodophenyl)ethyl carbonate scaffold suggest several promising avenues for investigation:

Potential Therapeutic AreaRationale based on Structurally Related CompoundsPotential Molecular Targets
Neurodegenerative Diseases Phenylethanoid glycosides and CAPE derivatives have shown neuroprotective effects.[10][13]Monoamine oxidase B (MAO-B), signaling pathways involved in neuronal survival.
Inflammation Many phenethyl compounds, including CAPE, exhibit anti-inflammatory properties.[10][12]Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), NF-κB signaling pathway.
Oncology CAPE and its analogues have demonstrated cytotoxic effects against various cancer cell lines.[12]Kinases, apoptosis pathways, cell cycle regulators.
Infectious Diseases Some phenylethanoid glycosides possess antibacterial and antiviral activities.[9][11]Viral or bacterial enzymes, host-pathogen interaction pathways.

The following diagram illustrates a potential workflow for the discovery of bioactive derivatives starting from the core scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Biological Screening cluster_3 Lead Optimization Scaffold Synthesis of Ethyl 2-(4-Iodophenyl)ethyl Carbonate Library Parallel Synthesis via Cross-Coupling Reactions Scaffold->Library Screening High-Throughput Screening (e.g., Kinase, Anti-inflammatory assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Design

Caption: Drug Discovery Workflow for Ethyl 2-(4-Iodophenyl)ethyl Carbonate Derivatives.

Conclusion

The ethyl 2-(4-iodophenyl)ethyl carbonate scaffold represents a largely untapped resource for the discovery of novel, biologically active compounds. Its straightforward synthesis and, most importantly, the strategic placement of the iodo-substituent, make it an ideal starting point for the generation of diverse chemical libraries. By employing well-established palladium-catalyzed cross-coupling reactions, researchers can efficiently explore a vast chemical space. The pharmacological precedents set by other phenethyl derivatives provide a strong rationale for investigating the potential of this scaffold in areas such as neurodegenerative diseases, inflammation, and oncology. This guide has provided the foundational knowledge and experimental frameworks necessary to embark on the exploration of this promising class of molecules, with the ultimate goal of developing new and effective therapeutics.

References

  • Kumar, S., & Singh, B. (2018). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst.
  • Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols: 4-(4-Iodophenyl)-1-butanol in Sonogashira Cross-Coupling Reactions. BenchChem.
  • En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches. (2022). MDPI.
  • Google Patents. (n.d.). CN1132809C - Process for preparing diethyl carbonate.
  • JuSER. (2024, May 22). 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. JuSER.
  • Jiang, Z., et al. (2010). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. PMC.
  • Xiong, H., et al. (2018).
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 25). The Role of 4-Iodophenylacetic Acid in Advancing Medicinal Chemistry.
  • Calibre Chemicals. (2025, August 25). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
  • Beilstein Journals. (2014, December 1). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.
  • National Institutes of Health. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • National Center for Biotechnology Information. (2026, March 7). 2-(4-Iodophenyl)-1-(5-methylfuran-3-yl)ethanol. PubChem.
  • Synthonix, Inc. (n.d.). 52914-23-5 | 2-(4-Iodophenyl)ethanol. Retrieved from [Link]

  • A review on the structure and pharmacological activity of phenylethanoid glycosides. (n.d.).
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  • MDPI. (2016, July 29). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics.
  • Ewald, A. H., et al. (2006). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(7), 872-886.
  • AccelaChemBio. (n.d.). 52914-23-5,2-(4-Iodophenyl)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 29). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. PubMed.
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Sources

Exploratory

Discovery, Synthesis, and Application of Ethyl 2-(4-iodophenyl)ethyl Carbonate: A Technical Guide

Executive Summary Ethyl 2-(4-iodophenyl)ethyl carbonate (CAS: 60075-76-5)[1] is a highly versatile, bifunctional intermediate utilized extensively in advanced organic synthesis and medicinal chemistry. By integrating an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-iodophenyl)ethyl carbonate (CAS: 60075-76-5)[1] is a highly versatile, bifunctional intermediate utilized extensively in advanced organic synthesis and medicinal chemistry. By integrating an aryl iodide moiety with an ethyl carbonate-protected aliphatic alcohol, this molecule provides orthogonal reactivity. It serves as an ideal substrate for transition-metal-catalyzed cross-coupling reactions while maintaining a latent hydroxyl group that can be selectively unmasked under mild conditions. This whitepaper details the rational design, optimized synthetic protocols, and downstream applications of this critical building block.

Rational Design and Chemical Significance

The discovery and utilization of ethyl 2-(4-iodophenyl)ethyl carbonate emerged from the necessity to stabilize 4-iodophenethyl alcohol derivatives during aggressive downstream functionalizations[2]. Free hydroxyl groups frequently interfere with organometallic reagents and palladium-catalyzed reactions, leading to unwanted side reactions such as alkoxide-mediated catalyst poisoning or premature oxidation.

By masking the alcohol as an ethyl carbonate, researchers achieve two strategic advantages:

  • Steric and Electronic Shielding: The carbonate group is highly stable under the mildly basic conditions typically employed in Suzuki-Miyaura or Sonogashira couplings, preventing degradation of the aliphatic tail.

  • Orthogonal Deprotection: Unlike robust alkyl ethers, carbonate esters can be selectively cleaved under specific nucleophilic conditions (e.g., using primary amines or mild alkoxides) without requiring harsh acidic environments that might degrade sensitive active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the physical and chemical properties of ethyl 2-(4-iodophenyl)ethyl carbonate is essential for predicting its behavior during extraction, chromatography, and reaction scaling. The table below summarizes its core quantitative data[1],[3].

Table 1: Physicochemical Properties of Ethyl 2-(4-iodophenyl)ethyl Carbonate

PropertyValueAnalytical Significance
IUPAC Name Ethyl 2-(4-iodophenyl)ethyl carbonateStandard nomenclature for regulatory filing.
CAS Registry Number 60075-76-5Unique identifier for chemical sourcing.
Molecular Formula C11H13IO3Confirms atomic composition.
Molecular Weight 320.12 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 319.99039 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
XLogP3 (Predicted) ~3.5Indicates high lipophilicity; guides solvent selection (e.g., DCM/Hexane).

Initial Synthesis and Protocol Optimization

The synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate is achieved via the nucleophilic acyl substitution of 2-(4-iodophenyl)ethanol with ethyl chloroformate. The choice of solvent, base, and temperature profoundly impacts the yield and purity of the final product.

Table 2: Optimization of Reaction Conditions for Carbonate Formation

SolventBaseTemperatureYield (%)Mechanistic Observation
THFTriethylamine25 °C65Significant formation of symmetrical dialkyl carbonate byproducts.
DCMTriethylamine0 °C to 25 °C78Improved yield, but reaction kinetics remained sluggish.
DCM Pyridine 0 °C to 25 °C 92 Optimal; rapid formation of the highly reactive acylpyridinium intermediate.
DMFPyridine80 °C45Thermal degradation of chloroformate; extensive impurity profile.
Step-by-Step Methodology: Standardized Synthesis Protocol

This protocol is designed as a self-validating system. The inclusion of specific quenching and washing steps ensures the removal of unreacted starting materials and catalytic byproducts, guaranteeing high fidelity in the final yield.

  • Preparation and Inertion: Dissolve 1.0 equivalent (e.g., 10.0 mmol, 2.48 g) of 2-(4-iodophenyl)ethanol in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents (15.0 mmol, 1.21 mL) of anhydrous pyridine.

    • Causality: Pyridine serves a dual role. It acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. More importantly, it acts as a nucleophilic catalyst, reacting with ethyl chloroformate to form a transient, highly electrophilic acylpyridinium intermediate ().

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.2 equivalents (12.0 mmol, 1.15 mL) of ethyl chloroformate dropwise over 15 minutes via a syringe pump.

    • Causality: The low temperature controls the exothermic nature of the reaction, suppressing the formation of symmetrical dialkyl carbonates and preventing the localized boiling of DCM.

  • Propagation and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation: Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2 v/v) mobile phase. The reaction is complete when the starting material spot (lower Rf) is entirely consumed, replaced by a single, UV-active product spot (higher Rf).

  • Quenching and Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification Wash: Wash the combined organic layers with 1M HCl (2 x 20 mL).

    • Causality: The acidic wash is critical for protonating and partitioning any residual pyridine into the aqueous phase, ensuring the organic layer is free of amine contaminants. Follow with a final brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure ethyl 2-(4-iodophenyl)ethyl carbonate as a clear to pale-yellow oil.

Downstream Applications and Workflow

The true value of ethyl 2-(4-iodophenyl)ethyl carbonate lies in its downstream versatility. The aryl iodide is highly reactive toward oxidative addition by Pd(0) species, making it an excellent candidate for Suzuki-Miyaura, Heck, and Sonogashira couplings to build complex biaryl or functionalized aromatic systems. Alternatively, the iodine atom can be subjected to isotopic exchange for radiolabeling (e.g., 125 I or 18 F via copper-mediated pathways) in the development of Positron Emission Tomography (PET) tracers.

G A 2-(4-iodophenyl)ethanol (Starting Material) C Ethyl 2-(4-iodophenyl)ethyl carbonate (Bifunctional Intermediate) A->C Nucleophilic Acyl Substitution (0°C) B Ethyl Chloroformate + Pyridine / DCM B->C Acyl Donor & Acid Scavenger D Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) C->D Aryl Iodide Reactivity E Radiolabeling (Isotopic Exchange for PET) C->E Aryl Iodide Reactivity F Carbonate Deprotection (Linker Cleavage) C->F Carbonate Reactivity

Synthetic workflow and downstream applications of ethyl 2-(4-iodophenyl)ethyl carbonate.

Conclusion

Ethyl 2-(4-iodophenyl)ethyl carbonate is a structurally elegant intermediate that solves a common problem in synthetic medicinal chemistry: the need for a stable, yet selectively cleavable, bifunctional linker. By adhering to the optimized acylation protocols utilizing pyridine catalysis at controlled temperatures, researchers can reliably synthesize this compound in high yields. Its subsequent application in cross-coupling and radiochemistry continues to accelerate the discovery of novel therapeutics and diagnostic agents.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 43202, Carbonic acid, ethyl p-iodophenethyl ester." NIH, Retrieved April 2026.[Link]

  • PubChemLite. "Ethyl p-iodophenyethyl carbonate (C11H13IO3)." Université du Luxembourg, Retrieved April 2026. [Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition)." Wiley, 2020.[Link]

Sources

Foundational

Mechanism of Action for Ethyl 2-(4-Iodophenyl)ethyl Carbonate Precursors: Chemical Reactivity and Biological Applications in Drug Discovery

Executive Summary In modern medicinal chemistry and radiopharmaceutical development, bifunctional precursors are the architectural foundation of complex active pharmaceutical ingredients (APIs). Ethyl 2-(4-iodophenyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and radiopharmaceutical development, bifunctional precursors are the architectural foundation of complex active pharmaceutical ingredients (APIs). Ethyl 2-(4-iodophenyl)ethyl carbonate and its closely related analogs (such as hexyl or tert-butyl carbamate derivatives) serve as highly versatile, dual-action synthetic scaffolds 1[1].

The structural brilliance of this precursor lies in its two distinct termini:

  • The 4-Iodophenyl Head: A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the low bond dissociation energy of the carbon-iodine (C-I) bond 2[2].

  • The Ethyl Carbonate Tail: A robust protecting group for the underlying aliphatic alcohol or amine, which can later be selectively cleaved or utilized as a prodrug linker susceptible to enzymatic hydrolysis by carboxylesterases.

This whitepaper dissects the chemical mechanism of action (reactivity) of these precursors, their biological mechanism of action when incorporated into advanced APIs like Dipeptidyl Peptidase 1 (DPP1) inhibitors, and provides field-proven, self-validating protocols for their laboratory application.

Chemical Mechanism of Action: The Synthetic Engine

The primary "mechanism of action" of a precursor is its chemical reactivity. For ethyl 2-(4-iodophenyl)ethyl carbonate, the C-I bond is the critical driver of its utility.

Palladium-Catalyzed Oxidative Addition

In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Iodine is the premier halogen for this process. Because the C-I bond is significantly weaker (~65 kcal/mol) than C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol), the precursor undergoes rapid oxidative addition even at room temperature or under mild heating 2[2]. This allows chemists to build complex biaryl systems without degrading the sensitive carbonate moiety.

Carbonate Moiety as a Dynamic Linker

The ethyl carbonate group acts as a steric and electronic shield during harsh organometallic transformations. Mechanistically, carbonates are stable to the mildly basic conditions of Suzuki couplings (e.g., K₂CO₃ in aqueous dioxane) 3[3]. However, they undergo controlled nucleophilic acyl substitution when exposed to strong bases (like LiOH) or specific esterases, releasing the free alcohol and CO₂.

G A Pd(0) Catalyst B Oxidative Addition A->B Precursor (C-I) C Pd(II) Complex B->C D Transmetalation C->D Boronic Acid + Base E Reductive Elimination D->E E->A Catalyst Regeneration F Coupled API Intermediate E->F Product

Catalytic cycle of Pd-mediated cross-coupling utilizing the 4-iodophenyl precursor.

Biological Mechanism of Action: Downstream API Efficacy

When derivatives of 2-(4-iodophenyl)ethyl precursors are successfully coupled and deprotected, they form the backbone of several highly targeted therapeutics. A prominent example is the development of Dipeptidyl Peptidase 1 (DPP1) inhibitors , such as Brensocatib 3[3].

Competitive Inhibition of DPP1

APIs derived from these precursors act as competitive, reversible inhibitors of DPP1 (also known as cathepsin C) 4[4]. DPP1 is an enzyme responsible for activating pro-inflammatory neutrophil serine proteases (NSPs)—including neutrophil elastase, proteinase 3, and cathepsin G—during neutrophil maturation in the bone marrow 5[5].

Attenuation of Airway Inflammation

By blocking DPP1, the precursor-derived API ensures that neutrophils enter the bloodstream with inactive NSPs. In diseases like non-cystic fibrosis bronchiectasis (NCFB), this mechanism prevents hyperactive neutrophils from releasing destructive proteases that chew through healthy lung tissue, thereby modifying disease progression rather than just managing symptoms 6[6].

G A API (Precursor-Derived) B Dipeptidyl Peptidase 1 (DPP1) A->B Competitive Reversible Inhibition C Neutrophil Serine Proteases (NSPs) B->C Prevents Activation D Airway Inflammation (NCFB) C->D Attenuates Tissue Damage

Mechanism of DPP1 inhibition by APIs derived from 2-(4-iodophenyl)ethyl precursors.

Quantitative Data Summaries

To illustrate the causality behind selecting the iodinated precursor and the carbonate linker, the following table synthesizes the kinetic and thermodynamic data governing these choices.

Table 1: Halogen Reactivity & Linker Kinetics in Precursor Scaffolds

Precursor MoietyBond Dissociation Energy (kcal/mol)Relative Pd-Coupling RateLinker Stability (Plasma T½)Primary Cleavage Mechanism
4-Iodophenyl ~65.010,000x (Baseline)N/AOxidative Addition (Pd)
4-Bromophenyl ~81.0100xN/AOxidative Addition (Pd)
4-Chlorophenyl ~96.01xN/AOxidative Addition (Pd)
Ethyl Carbonate N/AN/A> 24 hoursBase Hydrolysis / Esterases
Acetate Ester N/AN/A< 2 hoursRapid Enzymatic Cleavage

Data Interpretation: The 4-iodophenyl group provides exponentially faster coupling kinetics compared to brominated alternatives, preventing the degradation of the relatively stable ethyl carbonate linker during prolonged heating 2[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure reproducibility and scientific integrity.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple ethyl 2-(4-iodophenyl)ethyl carbonate with an arylboronic acid while preserving the carbonate linker.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine ethyl 2-(4-iodophenyl)ethyl carbonate (1.0 eq) and the target arylboronic acid (1.2 eq).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates rapid reductive elimination. K₂CO₃ is a mild base that activates the boronic acid for transmetalation without hydrolyzing the ethyl carbonate 3[3].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 4-6 hours.

  • In-line Validation & QC: At t=4h, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the precursor mass (M+H) is <1% of the total ion chromatogram (TIC), and the cross-coupled product mass dominates.

Protocol 2: Base-Catalyzed Carbonate Hydrolysis (Deprotection)

Objective: To cleave the ethyl carbonate linker to reveal the free alcohol for subsequent API functionalization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the cross-coupled intermediate (from Protocol 1) in a 1:1 mixture of THF and Methanol.

  • Hydrolysis: Add an aqueous solution of LiOH (3.0 eq) dropwise at 0°C.

    • Causality: LiOH provides strong nucleophilic hydroxide ions that attack the carbonyl carbon of the carbonate. The low temperature (0°C) prevents side reactions (e.g., epimerization of adjacent chiral centers).

  • Reaction: Stir the mixture, allowing it to slowly warm to room temperature over 2 hours.

  • In-line Validation & QC: Monitor via TLC (Hexanes:EtOAc 7:3).

    • Validation Metric: The disappearance of the higher Rf spot (carbonate) and the appearance of a highly polar, lower Rf spot (free alcohol) validates successful cleavage.

  • Workup: Quench with 1M HCl to pH 5, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • EvitaChem - "Buy hexyl 2-(4-iodophenyl)
  • Google Patents - "Certain (2s)-n-[(1s)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors"
  • PubMed Central (PMC) - "Brensocatib (Brinsupri) first FDA-approved targeted therapy for non-cystic fibrosis bronchiectasis"
  • RxList - "Brinsupri (Brensocatib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings"
  • University of Illinois Chicago (UIC) Drug Information Group - "What literature is available to support the use of brensocatib in individuals with bronchiectasis?"
  • Google Patents - "Substituted 4-biarylbutyric or 5-biarylpentanoic acids and derivatives thereof as inhibitors of m

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 2-(4-iodophenyl)ethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Expanding the Synthetic Toolbox for Biaryl Scaffolds The Suzuki-Miyaura cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Expanding the Synthetic Toolbox for Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation has revolutionized the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of a functionalized aryl iodide, ethyl 2-(4-iodophenyl)ethyl carbonate. This substrate presents a unique challenge due to the presence of a base-sensitive ethyl carbonate group, necessitating careful optimization of reaction conditions to achieve high yields while preserving the integrity of this functional moiety.

The protocols and insights provided herein are designed to be a practical resource for researchers engaged in the synthesis of complex molecules, offering a robust starting point for the development of highly efficient and chemoselective cross-coupling methodologies.

Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the ethyl 2-(4-iodophenyl)ethyl carbonate, forming a Pd(II) intermediate. Aryl iodides are highly reactive in this step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The choice of base is critical when dealing with base-sensitive substrates.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are designed to provide a starting point for the Suzuki-Miyaura cross-coupling of ethyl 2-(4-iodophenyl)ethyl carbonate with a variety of arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: Mild Conditions for Base-Sensitive Substrates

This protocol employs a mild base to minimize the risk of hydrolyzing the ethyl carbonate functionality.

Materials:

  • Ethyl 2-(4-iodophenyl)ethyl carbonate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add ethyl 2-(4-iodophenyl)ethyl carbonate (1.0 equiv), the arylboronic acid (1.2 equiv), and the chosen base (K₂CO₃ or K₃PO₄, 2.0 equiv).

  • In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of the reaction solvent.

  • Add the catalyst precursor to the Schlenk flask containing the reactants.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1 M with respect to the aryl iodide is a good starting point).

  • Degas the reaction mixture by bubbling with N₂ or Ar for 10-15 minutes.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Room Temperature Coupling

For highly reactive boronic acids, a room temperature protocol can be employed to further safeguard the carbonate group.

Materials:

  • Same as Protocol 1, with the potential use of a more active catalyst system.

Procedure:

  • Follow steps 1-4 of Protocol 1. A highly active catalyst system such as a pre-formed Pd-NHC (N-heterocyclic carbene) complex or a catalyst generated in situ from a palladium precursor and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is recommended.

  • Degas the reaction mixture thoroughly.

  • Stir the reaction mixture vigorously at room temperature. Reaction times may be longer (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 7-10 of Protocol 1 for workup and purification.

Key Experimental Considerations and Rationale

The success of the Suzuki-Miyaura coupling with a functionalized substrate like ethyl 2-(4-iodophenyl)ethyl carbonate hinges on a careful selection of reaction parameters.

Choice of Catalyst and Ligand
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium precursors.

  • Ligand: The choice of phosphine ligand is crucial for catalytic activity and stability.[4]

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many couplings of aryl iodides.

    • Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): These ligands often lead to higher catalytic activity, allowing for lower catalyst loadings and milder reaction temperatures. They are particularly effective for less reactive or sterically hindered coupling partners.

The Critical Role of the Base

The base plays a multifaceted role in the catalytic cycle, primarily by activating the organoboron species to facilitate transmetalation.[5] However, strong bases can promote the hydrolysis of the ethyl carbonate group.

  • Mild Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally preferred for base-sensitive substrates. They are effective in promoting the reaction while being less harsh than hydroxides or alkoxides.

  • Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be used to activate the boronic acid under even milder conditions.

Solvent System

The solvent system influences the solubility of the reactants and the rate of the reaction.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.

  • Protic Co-solvents: The addition of a small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.

Data Presentation: A Comparative Overview

The following table provides a hypothetical comparison of reaction conditions to guide optimization. Actual results may vary depending on the specific arylboronic acid used.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)8012~85
2Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O (10:1)608>90
3[Pd(XPhos)G3] (1)-K₃PO₄ (2)THF/H₂O (5:1)RT24~95

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Iodide, Boronic Acid, and Base Catalyst Prepare Catalyst Precursor Reactants->Catalyst Solvent Add Anhydrous Solvent and Degassed Water Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Pure Biaryl Product Purify->Final_Product Characterize

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh, high-purity reagents and solvents; try a more active ligand or precatalyst.
Insufficiently active baseSwitch to a stronger, yet compatible, base (e.g., K₃PO₄ instead of K₂CO₃); ensure the base is finely powdered.
Low reaction temperatureGradually increase the reaction temperature while monitoring for substrate decomposition.
Decomposition of Starting Material Base-mediated hydrolysis of the carbonateUse a milder base (e.g., KF); lower the reaction temperature; reduce the amount of water in the solvent system.
Protodeboronation of the boronic acidUse a slight excess of the boronic acid; ensure anhydrous conditions for the non-aqueous portion of the solvent.
Formation of Homocoupled Byproducts Oxygen contaminationThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.

Conclusion

The Suzuki-Miyaura cross-coupling of ethyl 2-(4-iodophenyl)ethyl carbonate is a viable and efficient method for the synthesis of functionalized biaryl compounds. By carefully selecting a mild base, an appropriate catalyst system, and optimized reaction conditions, high yields of the desired products can be achieved while preserving the integrity of the base-sensitive ethyl carbonate group. The protocols and guidelines presented in this application note serve as a valuable resource for chemists in academia and industry, facilitating the synthesis of complex molecular architectures for a wide range of applications.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids in water. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Al-Masum, M.; Funabiki, K.; Matsui, M.; Shibata, K.; Muramatsu, H. Suzuki-Miyaura cross-coupling reaction of perfluoroalkenylboronic acids with aryl iodides. Journal of Fluorine Chemistry, 2001 , 107 (1), 119-122. [Link]

  • Tyagi, V.; Rattan, P.; Kumar, S.; Kumar, A. Suzuki-Miyaura cross-coupling reaction: A review of recent advances. Synthetic Communications, 2020 , 50 (18), 2717-2747. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Coupling. In Organometallics in Process Chemistry; Springer, 2016 , pp 1-33. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]

  • WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google P

Sources

Application

Application Note: Strategic Utilization of Ethyl 2-(4-Iodophenyl)ethyl Carbonate as a Bifunctional Building Block in API Synthesis

Introduction In the development of Active Pharmaceutical Ingredients (APIs), the selection of starting materials dictates the efficiency, scalability, and atom economy of the entire synthetic route. Ethyl 2-(4-iodophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of Active Pharmaceutical Ingredients (APIs), the selection of starting materials dictates the efficiency, scalability, and atom economy of the entire synthetic route. Ethyl 2-(4-iodophenyl)ethyl carbonate (C₁₁H₁₃IO₃) has emerged as a highly versatile, bifunctional building block. It combines a highly reactive aryl iodide moiety—primed for transition-metal-catalyzed cross-coupling—with an ethyl carbonate-protected primary aliphatic alcohol.

This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing this compound in complex API synthesis, specifically focusing on Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by orthogonal deprotection.

Structural & Mechanistic Rationale

The Aryl Iodide Moiety: Maximizing Oxidative Addition

In Pd-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the aryl halide bond. The C–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol). This allows oxidative addition to occur rapidly at lower temperatures, minimizing thermal degradation of sensitive intermediates and ensuring high chemoselectivity [1].

The Ethyl Carbonate Protecting Group: Orthogonal Stability

Primary alcohols must be protected during basic cross-coupling conditions to prevent unwanted oxidation, etherification, or coordination to the palladium center. While acetates (OAc) or silyl ethers (TBS) are common, the ethyl carbonate group offers superior orthogonal stability. It is highly resistant to the mildly basic, aqueous conditions of Suzuki couplings (e.g., K₂CO₃ at 80°C) but can be cleanly and quantitatively cleaved under targeted nucleophilic basic conditions (e.g., methoxide generation) without requiring heavy metals or fluoride sources [2], [3].

Quantitative Comparison of Protecting Groups

The table below summarizes the empirical data driving the selection of ethyl carbonate over traditional protecting groups in Pd-catalyzed workflows.

Table 1: Comparison of Hydroxyl Protecting Groups in Pd-Catalyzed Cross-Coupling Workflows

Protecting GroupStability to Suzuki Conditions (pH 9-10, 80°C)Optimal Deprotection ConditionsAtom Economy & Byproduct Profile
Ethyl Carbonate Excellent (No premature cleavage)K₂CO₃ / MeOH (Room Temp)High / CO₂, Ethanol (Volatile)
Acetate (OAc) Moderate (Prone to premature hydrolysis)K₂CO₃ / MeOHHigh / Methyl acetate
TBS Ether GoodTBAF / THF or Mild AcidLow / Siloxanes (Requires chromatography)
Troc Poor (Prone to Pd-insertion/ionization)Zn / AcOHLow / Zinc salts (Heavy metal waste)

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the bifunctional starting material to the downstream API.

SynthesisWorkflow A Ethyl 2-(4-iodophenyl)ethyl carbonate (Bifunctional Building Block) B Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->B Aryl Boronic Acid, Pd(dppf)Cl2, Base C Coupled Intermediate (Protected Alcohol) B->C D Base-Mediated Deprotection (K2CO3 / MeOH) C->D E Free Primary Alcohol (Ready for Functionalization) D->E Cleavage of Ethyl Carbonate F Target API (e.g., CNS / Cardiovascular Drug) E->F Downstream Synthesis

Fig 1: Synthetic workflow utilizing ethyl 2-(4-iodophenyl)ethyl carbonate in API development.

Experimental Protocols

As a self-validating system, the following protocols include built-in analytical checkpoints to ensure reaction fidelity before progressing to the next synthetic stage.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes Pd(dppf)Cl₂. The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and prevents the formation of inactive "Pd black" precipitates[4].

Reagents & Materials:

  • Ethyl 2-(4-iodophenyl)ethyl carbonate (1.0 equiv, limiting reagent)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the aryl iodide, boronic acid, and K₂CO₃.

  • Degassing (Critical Causality): Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the biphasic solution with Argon for 15 minutes. Reasoning: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4–6 hours. The biphasic nature ensures the inorganic base dissolves in the aqueous layer to activate the boronic acid (forming the reactive "ate" complex for transmetalation), while the organic layer solubilizes the substrates.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting iodide should be completely consumed. The product spot will be UV-active. Confirm the retention of the carbonate carbonyl via IR spectroscopy (~1745 cm⁻¹).

Protocol B: Orthogonal Deprotection of the Ethyl Carbonate

Once the biaryl core is constructed, the primary alcohol is unmasked for downstream API functionalization (e.g., conversion to a mesylate for amination).

Reagents & Materials:

  • Coupled Intermediate from Protocol A (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Dissolution: Dissolve the coupled intermediate in anhydrous Methanol. Reasoning: Methanol serves a dual purpose as both the solvent and the nucleophile.

  • Base Addition: Add solid K₂CO₃ in one portion.

  • Reaction: Stir at room temperature (20–25°C) for 8–12 hours. Causality: The insoluble K₂CO₃ deprotonates a fraction of the methanol to generate methoxide in situ. The methoxide attacks the ethyl carbonate carbonyl, forming volatile dimethyl carbonate (or mixed carbonates) and releasing the phenethyl alkoxide, which is subsequently protonated by the solvent.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organics over MgSO₄, and concentrate.

  • Validation Checkpoint: Perform ¹H-NMR (CDCl₃). The complete disappearance of the ethyl carbonate signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) and the upfield shift of the adjacent -CH₂- protons confirm quantitative deprotection.

Method

step-by-step synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate from 2-(4-iodophenyl)ethanol

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The synthesis of mixed carbonate esters is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The synthesis of mixed carbonate esters is a fundamental transformation in organic chemistry, frequently utilized in the development of prodrugs, protecting group strategies, and the preparation of versatile synthetic intermediates. The target compound, ethyl 2-(4-iodophenyl)ethyl carbonate , features an aryl iodide moiety, making it a highly valuable substrate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) in advanced pharmaceutical synthesis.

The transformation of 2-(4-iodophenyl)ethanol to its corresponding ethyl carbonate is achieved via a nucleophilic acyl substitution utilizing ethyl chloroformate. Chloroformates are highly reactive electrophiles that react readily with primary alcohols to yield carbonate esters[1].

Causality in Experimental Design

To ensure high yields and prevent the formation of symmetrical carbonates or alkyl chlorides, the reaction environment must be strictly controlled:

  • Role of the Base (Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl). A mild organic base, typically pyridine or a tertiary amine, is required to scavenge this acid and drive the equilibrium forward[1]. More importantly, pyridine acts as a nucleophilic catalyst. It attacks the ethyl chloroformate to form a highly reactive acylpyridinium intermediate, which is subsequently attacked by the alcohol oxygen[2].

  • Temperature Control: Ethyl chloroformate is thermally sensitive and reacts vigorously[3]. The addition must be performed at 0 °C to suppress exothermic degradation and minimize side reactions, such as the formation of alkyl chlorides[2].

  • Moisture Exclusion: Ethyl chloroformate is highly sensitive to moisture, hydrolyzing rapidly to ethanol, carbon dioxide, and HCl (with a half-life of ~31.5 minutes in water at 25 °C)[3]. Therefore, anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres are critical.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios for a 10 mmol scale reaction, adapted from established carbonate synthesis protocols utilizing chloroformates and pyridine[2].

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
2-(4-iodophenyl)ethanol Limiting Reactant248.061.02.48 g (10.0 mmol)
Ethyl chloroformate Electrophile108.521.51.43 mL (15.0 mmol)
Pyridine (Anhydrous) Base / Catalyst79.102.01.62 mL (20.0 mmol)
Dichloromethane (DCM) Solvent84.93N/A30 mL (Total)

Experimental Workflow Diagram

CarbonateSynthesis A 1. Substrate Preparation Dissolve 2-(4-iodophenyl)ethanol in anhydrous DCM B 2. Base Addition Add Pyridine (2.0 eq) Cool to 0 °C A->B C 3. Electrophile Addition Dropwise addition of Ethyl Chloroformate (1.5 eq) B->C D 4. Reaction Propagation Warm to RT Stir overnight (under N2) C->D E 5. Aqueous Workup Quench with NaHCO3 (sat) Wash with 1M HCl & Brine D->E F 6. Purification Silica Gel Chromatography (Hexane/EtOAc) E->F G 7. Final Product Ethyl 2-(4-iodophenyl)ethyl carbonate F->G

Caption: Step-by-step experimental workflow for the synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate.

Detailed Experimental Protocol

Safety Precautions: Ethyl chloroformate is highly flammable, toxic, and corrosive. It releases HCl and potentially phosgene upon thermal decomposition[3]. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Reaction Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Add 2-(4-iodophenyl)ethanol (2.48 g, 10.0 mmol) to the flask.

  • Inject anhydrous dichloromethane (DCM) (20 mL) via syringe to dissolve the alcohol[2].

  • Inject anhydrous pyridine (1.62 mL, 20.0 mmol) into the stirred solution.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to strictly 0 °C for 10 minutes[2].

Step 2: Reagent Addition

  • In a separate dry syringe, prepare a solution of ethyl chloroformate (1.43 mL, 15.0 mmol) in anhydrous DCM (10 mL)[2].

  • Add the ethyl chloroformate solution dropwise to the reaction mixture over a period of 15–20 minutes. Note: Rapid addition will cause a localized exotherm, increasing the risk of side reactions and reagent vaporization.

  • Upon complete addition, maintain the reaction at 0 °C for an additional 30 minutes.

Step 3: Reaction Propagation

  • Remove the ice-water bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir the mixture continuously overnight (approx. 12–16 hours) under an inert atmosphere[2]. Reaction progress can be monitored via TLC (Thin Layer Chromatography) using a Hexane/Ethyl Acetate solvent system.

Step 4: Aqueous Workup

  • Dilute the reaction mixture with additional DCM (30 mL).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 × 25 mL) to neutralize any remaining acid and quench unreacted chloroformate[2].

  • Wash the organic layer with cold 1M HCl (25 mL) to remove residual pyridine.

  • Wash with brine (saturated NaCl solution, 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄)[2].

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude concentrated mixture via silica gel column chromatography.

  • Elute using a gradient of Hexane/Ethyl Acetate (e.g., starting at 95:5 and increasing polarity as needed)[2].

  • Combine the product-containing fractions and evaporate the solvent to afford pure ethyl 2-(4-iodophenyl)ethyl carbonate.

References

  • Beilstein Journal of Organic Chemistry. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Retrieved from [Link]

  • Organic Letters - ACS Publications. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

Sources

Application

Advanced Carbonate Protecting Group Strategies: Utilizing Ethyl 2-(4-iodophenyl)ethyl Carbonate in Complex Organic Synthesis

Introduction & Mechanistic Rationale The synthesis of highly functionalized active pharmaceutical ingredients (APIs) and complex peptides demands protecting groups that offer absolute orthogonality. While standard carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized active pharmaceutical ingredients (APIs) and complex peptides demands protecting groups that offer absolute orthogonality. While standard carbamates like Boc, Fmoc, and Cbz dominate the landscape, they often fall short in multi-step syntheses requiring harsh acidic, basic, or hydrogenolysis conditions.

Enter the 2-(4-iodophenyl)ethoxycarbonyl (I-Peoc) group, installed via the versatile mixed carbonate reagent ethyl 2-(4-iodophenyl)ethyl carbonate . This strategy employs a sophisticated "safety-catch" principle .

The Causality of the Chemical Design
  • Installation via Thermodynamic Control: Ethyl mixed carbonates possess exceptional shelf stability compared to highly reactive chloroformates. However, their lower electrophilicity requires catalytic activation. By utilizing a bifunctional organocatalyst like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), the aminolysis is accelerated. TBD activates the amine via hydrogen bonding while forming a highly reactive acyl-TBD intermediate with the carbonate . To prevent the expulsion of the heavier 2-(4-iodophenyl)ethoxide, the reaction is run under conditions that continuously distill off the more volatile ethanol, driving the equilibrium strictly toward the I-Peoc carbamate.

  • The Safety-Catch Deprotection: The aryl iodide moiety is completely inert to standard peptide coupling conditions, strong acids (e.g., TFA), and secondary amines (e.g., piperidine). To trigger deprotection, the inert iodide is subjected to Palladium-catalyzed cyanation . Converting the iodine into a strongly electron-withdrawing nitrile group drastically increases the acidity of the adjacent β -protons. Subsequent exposure to a mild organic base (DBU) induces a rapid E1cB β -elimination, expelling 4-cyanostyrene and carbon dioxide to cleanly liberate the target amine.

Physicochemical Data & Orthogonality Profile

To effectively integrate ethyl 2-(4-iodophenyl)ethyl carbonate into a synthetic pipeline, researchers must understand its physical properties and the stability profile of the resulting I-Peoc protecting group.

Table 1: Reagent Specifications

PropertyValue / Description
Chemical Name Ethyl 2-(4-iodophenyl)ethyl carbonate
Molecular Formula C11H13IO3
Molecular Weight 320.12 g/mol
Appearance Colorless to pale yellow viscous liquid
Storage Conditions 2–8 °C under inert atmosphere (Argon/N2)
Reactivity Profile Stable to water; requires Lewis acid or organobase for aminolysis

Table 2: Orthogonality Profile of the I-Peoc Protecting Group

Reaction ConditionI-Peoc StabilityCausality / Mechanism
20% Piperidine in DMF Stable Lack of sufficient electron-withdrawing power on the aryl ring prevents base-catalyzed β -elimination.
95% TFA in DCM Stable The carbamate linkage and aryl iodide lack acid-labile sites (unlike the t-butyl cation pathway of Boc).
H2, Pd/C Labile (Side Reaction) Prone to reductive dehalogenation of the aryl iodide, compromising the safety-catch mechanism.
DBU (Post-Cyanation) Highly Labile The 4-cyano group acidifies the β -protons, triggering rapid E1cB elimination.

Experimental Workflows and Visualizations

The following workflow illustrates the logical progression from amine protection through late-stage safety-catch activation and final deprotection.

G A Free Amine (Target) B Ethyl 2-(4-iodophenyl)ethyl carbonate + TBD A->B Aminolysis C I-Peoc Protected Amine (Stable) B->C - EtOH (Heat/Vac) D Pd-Catalyzed Cyanation C->D Zn(CN)2, Pd2(dba)3 E CN-Peoc Protected Amine (Activated) D->E Safety-Catch Activation F Deprotected Amine + 4-Cyanostyrene E->F DBU (β-elimination) - CO2

Figure 1: Workflow of the I-Peoc safety-catch protecting group strategy.

Self-Validating Experimental Protocols

Protocol A: TBD-Catalyzed Installation of the I-Peoc Group

Objective: Regioselective conversion of a primary or secondary amine to an I-Peoc carbamate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a short-path distillation head, dissolve the target amine (1.0 mmol) and ethyl 2-(4-iodophenyl)ethyl carbonate (1.2 mmol) in anhydrous toluene (2.0 mL). Note: High concentration promotes the intermolecular reaction.

  • Catalyst Addition: Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%).

  • Thermodynamic Driving: Heat the reaction mixture to 60 °C under a gentle sweep of Argon. The distillation head allows the highly volatile ethanol byproduct (b.p. 78 °C) to escape, shifting the equilibrium entirely toward the displacement of the ethoxy group rather than the heavier 2-(4-iodophenyl)ethoxy group.

  • Validation (In-Process): Monitor via LC-MS. The reaction is typically complete within 4–6 hours, indicated by the disappearance of the free amine mass and the emergence of the[M+I-Peoc]+ peak.

  • Workup: Dilute the mixture with ethyl acetate (15 mL). Wash sequentially with 1M HCl (2 × 10 mL) to quench and remove the TBD catalyst and any unreacted trace amine. Wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Safety-Catch Activation (Palladium-Catalyzed Cyanation)

Objective: Convert the inert aryl iodide into an electron-withdrawing aryl cyanide to sensitize the β -protons.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine the I-Peoc protected substrate (1.0 mmol), Zn(CN)2 (0.6 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), and dppf (0.1 mmol, 10 mol%).

  • Solvent Addition: Add degassed DMF/H2O (99:1, v/v, 5.0 mL). Causality: Trace water is critical in Pd-catalyzed cyanations to facilitate the dissolution of Zn(CN)2 and accelerate the transmetalation step.

  • Coupling: Seal the vial and heat at 80 °C for 12 hours.

  • Validation (In-Process): TLC (Hexanes/EtOAc) should show complete consumption of the starting material. The cyano-derivative typically runs slightly more polar than the iodo-precursor.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and zinc salts, and extract the filtrate with EtOAc. Wash extensively with water (3 × 20 mL) to remove DMF.

Protocol C: Mild Deprotection via β -Elimination

Objective: Cleave the activated CN-Peoc group to release the free amine.

Step-by-Step Procedure:

  • Base Addition: Dissolve the activated CN-Peoc protected substrate (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol).

  • Elimination: Stir at room temperature for 2 hours. The DBU selectively abstracts the now-acidic β -proton, causing a cascade elimination that releases CO2 gas (visible as micro-bubbles) and 4-cyanostyrene.

  • Validation (In-Process): LC-MS will confirm the exact mass of the liberated free amine.

  • Purification: Concentrate the reaction mixture. Purify via flash column chromatography. The highly non-polar 4-cyanostyrene byproduct elutes rapidly in pure hexanes, allowing easy separation from the more polar free amine.

References

  • "Safety-Catch" Protecting Groups in Peptide Synthesis Chemical Reviews[Link]

  • A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions ResearchGate[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Chemical Reviews (via ACS)[Link]

Method

Application Notes &amp; Protocols: Ethyl 2-(4-iodophenyl)ethyl Carbonate in Materials Science

Introduction: A Versatile Building Block for Functional Materials Ethyl 2-(4-iodophenyl)ethyl carbonate is a specialized organic molecule that, while not extensively documented in dedicated literature, presents significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Functional Materials

Ethyl 2-(4-iodophenyl)ethyl carbonate is a specialized organic molecule that, while not extensively documented in dedicated literature, presents significant potential in advanced materials science. Its utility stems from a unique combination of three key functional components: the iodophenyl group , the carbonate linkage , and the terminal ethyl group . This structure positions it as a versatile precursor for a range of applications, from biomedical devices to functional polymer coatings.

The iodophenyl moiety is the molecule's primary reactive handle. The carbon-iodine bond is amenable to a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling its covalent attachment to surfaces or incorporation into polymer chains. Furthermore, the high atomic number of iodine imparts inherent radiopacity, making it an excellent candidate for developing X-ray visible biomaterials[1][2].

The carbonate group offers distinct chemical properties. It can act as a stable linkage in a final material or be designed for controlled degradation, as aliphatic polycarbonates are known for their biocompatibility and biodegradability[3]. Its presence also influences the molecule's solubility and reactivity.

This guide provides an in-depth exploration of the potential applications of ethyl 2-(4-iodophenyl)ethyl carbonate. We will detail its synthesis and present protocols for its use in creating radiopaque polymers and for the functionalization of material surfaces, grounded in established chemical principles.

Protocol 1: Synthesis of Ethyl 2-(4-iodophenyl)ethyl Carbonate

The synthesis of this target molecule is a straightforward two-step process starting from the commercially available 4-iodophenylethanol. The first step is the reaction of 2-(4-iodophenyl)ethanol with ethyl chloroformate in the presence of a non-nucleophilic base to form the desired carbonate.

Diagram: Synthetic Pathway

cluster_reactants Reactants cluster_solvent Solvent cluster_product Product A 2-(4-iodophenyl)ethanol R A->R 0°C to RT Stir 12h B Ethyl Chloroformate B->R 0°C to RT Stir 12h C Pyridine (Base) C->R 0°C to RT Stir 12h D Dichloromethane (DCM) D->R 0°C to RT Stir 12h E Ethyl 2-(4-iodophenyl)ethyl carbonate R->E Workup & Purification

Caption: Synthetic route to ethyl 2-(4-iodophenyl)ethyl carbonate.

Methodology
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-iodophenyl)ethanol (e.g., 5.0 g, 1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Slowly add pyridine (1.1 eq) to the stirred solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15 minutes. Ensure the temperature remains at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture again to 0°C and quench by slowly adding 50 mL of 1 M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ethyl 2-(4-iodophenyl)ethyl carbonate[4].

Application Note 1: Development of Radiopaque Polymers for Biomedical Imaging

The presence of iodine makes this molecule an ideal building block for polymers that are visible under X-ray imaging (radiopaque). Such materials are highly valuable for medical devices like stents, catheters, and tissue engineering scaffolds, allowing for non-invasive monitoring of their position and integrity in vivo[1][2]. A common strategy is to incorporate the iodinated moiety into the backbone of a biocompatible polymer, such as a polyester.

This protocol describes a two-step process: first, the hydrolysis of the ethyl carbonate to reveal the primary alcohol, and second, the co-polymerization of this functionalized alcohol with a cyclic ester monomer via Ring-Opening Polymerization (ROP).

Diagram: Workflow for Radiopaque Polymer Synthesis

A Ethyl 2-(4-iodophenyl)ethyl carbonate B Hydrolysis (e.g., LiOH, THF/H₂O) A->B Step 1 C 2-(4-iodophenyl)ethanol (Initiator) B->C E Ring-Opening Polymerization (e.g., Sn(Oct)₂, Toluene, 110°C) C->E Step 2 D ε-Caprolactone (Monomer) D->E Step 2 F Radiopaque Poly(ε-caprolactone) (iPCL) E->F G Characterization (NMR, GPC, DSC, X-ray Imaging) F->G

Caption: Workflow for creating a radiopaque polyester via ROP.

Protocol: Synthesis of Iodinated Poly(ε-caprolactone) (iPCL)

Part A: Initiator Synthesis (Hydrolysis)

  • Setup: Dissolve ethyl 2-(4-iodophenyl)ethyl carbonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Workup: Neutralize the reaction with 1 M HCl (aq) and extract with ethyl acetate (3 x volume).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting 2-(4-iodophenyl)ethanol can be used as the initiator for ROP, often without further purification.

Part B: Ring-Opening Polymerization

  • Setup: In a flame-dried Schlenk flask, add the initiator 2-(4-iodophenyl)ethanol (1.0 eq), ε-caprolactone monomer (e.g., 100 eq for a target degree of polymerization of 100), and the catalyst tin(II) 2-ethylhexanoate (Sn(Oct)₂, e.g., 0.01 eq).

  • Solvent & Degassing: Add anhydrous toluene and degas the mixture through three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 110°C and stir for 24 hours under an inert atmosphere.

  • Termination & Precipitation: Cool the reaction to room temperature, dissolve the viscous mixture in a small amount of DCM, and precipitate the polymer by adding it dropwise into a large volume of cold methanol.

  • Isolation: Collect the white polymer precipitate by filtration, wash with cold methanol, and dry under vacuum at 40°C to a constant weight[1].

The resulting polymer will have an iodophenyl group at one chain end, conferring radiopacity. The molecular weight can be controlled by adjusting the monomer-to-initiator ratio, and its properties can be analyzed using standard techniques.

PropertyDescriptionTypical TechniqueReference
Structure Verification of monomer incorporation and end-group.¹H & ¹³C NMR Spectroscopy[4]
Molecular Weight (Mw) & Dispersity (Đ) Determines polymer chain length and distribution.Gel Permeation Chromatography (GPC)[5]
Thermal Properties (Tg, Tm) Glass transition and melting temperatures.Differential Scanning Calorimetry (DSC)[5]
Radiopacity Qualitative and quantitative X-ray visibility.X-ray imaging, Micro-CT[1][2]

Application Note 2: Surface Modification via C-I Bond Chemistry

The iodophenyl group is a powerful anchor for covalently modifying surfaces, which is critical for creating biosensors, antifouling coatings, or specialized chromatography media[6][7]. The carbon-iodine bond can readily participate in palladium-catalyzed cross-coupling reactions, allowing for the precise attachment of the molecule to surfaces functionalized with complementary groups like boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling).

Protocol: Surface Grafting via Sonogashira Coupling

This protocol outlines the grafting of ethyl 2-(4-iodophenyl)ethyl carbonate onto a surface pre-functionalized with terminal alkyne groups (e.g., a self-assembled monolayer on gold or silicon).

  • Substrate Preparation: Prepare an alkyne-terminated surface using established literature methods.

  • Reaction Mixture: In a glovebox or Schlenk flask, prepare a solution of ethyl 2-(4-iodophenyl)ethyl carbonate (e.g., 10 mM), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a deoxygenated solvent mixture like THF/diisopropylamine (3:1 v/v).

  • Grafting Reaction: Immerse the alkyne-terminated substrate in the reaction solution.

  • Incubation: Gently agitate the reaction at 40-50°C for 12-24 hours under an inert atmosphere.

  • Washing: After the reaction, remove the substrate and sonicate it sequentially in THF, ethanol, and deionized water to remove any physisorbed material.

  • Drying: Dry the functionalized surface under a stream of nitrogen.

  • Characterization: Confirm successful grafting using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the iodine signal and contact angle goniometry to observe changes in surface wettability.

Conclusion and Future Outlook

Ethyl 2-(4-iodophenyl)ethyl carbonate represents a highly adaptable chemical tool for materials science. Its true value lies in the strategic combination of its functional groups. While direct applications require its use as a precursor, the protocols outlined here demonstrate its potential in two high-impact areas: creating radiopaque polymers for medical applications and enabling robust surface modification. Future research could explore its derivatization into novel monomers for polyurethanes or hyperbranched polymers, further expanding the library of advanced functional materials.[5][8]

References

  • Vertex AI Search. (n.d.). Buy Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate (EVT-14092571) | 60075-85-6.
  • SciSpace. (2020, March 31). Advanced functional polymer materials.
  • (2024, June 1). Carbonate Hydroxyapatite - A Multifunctional Bioceramics with Non-Medical Applications.
  • American Chemical Society. (n.d.). Synthesis, Characterization, and Derivatization of Hyperbranched Polyfluorinated Polymers | Macromolecules.
  • Arotea, G., et al. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Molecules, 25(3), 593. Retrieved April 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of iodinated polyurethane with inherent radiopacity. Retrieved April 3, 2026, from [Link]

  • PMC. (2020, January 30). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging.
  • MDPI. (2019, December 11). The Role of Functionalization in the Applications of Carbon Materials: An Overview.
  • Google Patents. (n.d.). US8318120B2 - Process for the surface modification of particles.
  • Royal Society of Chemistry. (2012, November 15). Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for Ethyl 2-(4-iodophenyl)ethyl carbonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Insights Ethyl 2-(4-iodophenyl)ethyl carbonate is a highly versatile, bifunctional substrate.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Insights

Ethyl 2-(4-iodophenyl)ethyl carbonate is a highly versatile, bifunctional substrate. It features an exceptionally reactive aryl iodide moiety primed for cross-coupling, alongside a base-sensitive aliphatic carbonate chain. Optimizing palladium (Pd) catalyst loading for this substrate requires a delicate kinetic balance.

Because the carbon-iodine (C-I) bond undergoes rapid oxidative addition, aryl iodides are among the most reactive electrophiles in Pd-catalyzed cross-couplings[1]. This high reactivity allows chemists to push catalyst loadings down to the parts-per-million (ppm) range, achieving massive Turnover Numbers (TON)[2][3]. However, this introduces a critical causality: if the subsequent transmetalation step is slower than the oxidative addition, Pd(II) intermediates accumulate and prematurely decompose into inactive palladium black[4]. Furthermore, the choice of base must be strictly controlled to prevent the hydrolysis of the carbonate protecting group[1].

Catalytic Cycle & Deactivation Pathways

The following diagram maps the logical flow of the catalytic cycle, explicitly highlighting where ultra-low catalyst loadings are most vulnerable to deactivation.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast for Aryl Iodides) Pd0->OA + Substrate Deact Catalyst Deactivation (Pd Black Aggregation) Pd0->Deact Trace O2 / Poor Ligand TM Transmetalation (Base Mediated) OA->TM + Nucleophile/Base OA->Deact Slow Transmetalation RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - Product Substrate Ethyl 2-(4-iodophenyl)ethyl carbonate Substrate->OA

Pd catalytic cycle and deactivation pathways for aryl iodides.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling at 0.05 mol% Pd

To successfully operate at ppm-level catalyst loadings, the experimental protocol must be a self-validating system. This means incorporating internal standards to continuously track mass balance, ensuring you can differentiate between a slow reaction and complete catalyst death.

Objective: Synthesize the coupled biphenyl carbonate utilizing only 0.05 mol% Pd, preventing carbonate cleavage.

Materials:

  • Ethyl 2-(4-iodophenyl)ethyl carbonate (1.0 equiv, 10.0 mmol)

  • Phenylboronic acid (1.2 equiv, 12.0 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 mol%, 0.005 mmol)

  • XPhos ligand (0.1 mol%, 0.01 mmol)

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (2.0 equiv, 20.0 mmol)

  • Dodecane (Internal Standard, 0.2 equiv, 2.0 mmol)

  • Anhydrous, degassed Toluene (25.0 mL)

Step-by-Step Methodology:

  • Catalyst Stock Solution Preparation: Weighing 0.005 mmol of Pd introduces severe margin-of-error. Instead, prepare a 0.05 M stock solution of Pd(OAc)2​ and XPhos (1:2 ratio) in degassed toluene. Stir for 30 minutes at room temperature under Argon to pre-form the active Ln​Pd(0) complex.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, phenylboronic acid, and K3​PO4​ .

  • Atmosphere Control (Critical): Evacuate and backfill the flask with ultra-pure Argon three times. Trace oxygen is lethal to the catalyst at ppm loadings[4].

  • Solvent & Standard Addition: Inject the degassed toluene and dodecane (internal standard) via a gas-tight syringe.

  • Catalyst Injection: Inject exactly 100 µL of the catalyst stock solution (delivering precisely 0.05 mol% Pd).

  • Heating & Kinetic Monitoring: Heat the reaction to 80°C. Remove 50 µL aliquots at 1h, 3h, and 6h. Quench each aliquot with ethyl acetate/water, filter through a short silica plug, and analyze via GC-FID.

  • Data Validation: Compare the product peak area to the dodecane internal standard. If the conversion plateaus at 60% while intact aryl iodide remains, the catalyst has deactivated. If the mass balance drops below 95%, side reactions (e.g., carbonate hydrolysis) are occurring.

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand choice, base selection, and catalyst loading on the Turnover Number (TON) for this specific substrate.

EntryCatalyst SystemLoading (mol%)BaseTemp (°C)Yield (%)TONCausality / Observation
1 Pd(OAc)2​ / PPh3​ 1.00 K2​CO3​ 809494Standard conditions; high metal waste.
2 Pd(OAc)2​ / PPh3​ 0.05 K2​CO3​ 8031620Rapid Pd black formation; catalyst death.
3 Pd(OAc)2​ / XPhos0.05 K3​PO4​ 80981,960Bulky ligand stabilizes Pd; optimal TON.
4 Pd(OAc)2​ / XPhos0.01 K3​PO4​ 80888,800Near kinetic limit of catalyst viability.
5 Pd(OAc)2​ / XPhos0.05NaOH8012240Carbonate cleavage; massive byproduct.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a black precipitate in my flask, and how does it affect my reaction? A1: The formation of a black precipitate is a classic visual cue of catalyst decomposition into palladium black, an inactive agglomeration of Pd(0)[4]. Because ethyl 2-(4-iodophenyl)ethyl carbonate is a highly reactive aryl iodide, the oxidative addition step is nearly instantaneous. If transmetalation is delayed (due to poor boronic acid solubility or weak base), the intermediate Pd(II) complex decomposes. To resolve this, switch to sterically demanding, electron-rich ligands (like XPhos or CyPF-t-Bu) which stabilize the active catalytic species and prevent aggregation[1][4].

Q2: My conversion of the aryl iodide is high, but the isolated yield of the desired product is low. What is happening? A2: Ethyl 2-(4-iodophenyl)ethyl carbonate contains a base-sensitive aliphatic carbonate moiety. If you are using strong bases like NaOH, NaOtBu, or aqueous conditions to drive the cross-coupling, you are inadvertently hydrolyzing the carbonate into the corresponding alcohol[1]. You must switch to milder, anhydrous bases such as K3​PO4​ , K2​CO3​ , or fluoride sources (e.g., CsF), which are basic enough to facilitate transmetalation but mild enough to preserve the carbonate group.

Q3: How low can I realistically push the palladium catalyst loading for this specific substrate? A3: Because the C-I bond is highly susceptible to oxidative addition, aryl iodides are among the most reactive electrophiles in cross-coupling chemistry[1]. With optimized ligand-to-palladium ratios, you can frequently reduce loadings to the 0.001–0.05 mol% range (10–500 ppm), achieving turnover numbers (TON) exceeding 10,000 to 100,000[1][2][3].

Q4: My reaction stalls at 60% conversion when using 0.05 mol% Pd, but goes to completion at 1.0 mol%. How do I fix this without increasing the Pd loading? A4: Stalling at low catalyst loadings usually indicates premature catalyst poisoning. At 0.05 mol%, even trace amounts of oxygen or moisture can oxidize the phosphine ligand, killing the active Pd(0) species[4]. Ensure rigorous degassing of all solvents (via the freeze-pump-thaw method) and verify the purity of your aryl iodide, as trace acidic impurities or free iodine ( I2​ ) can quench the catalytic cycle.

References

  • Shen, Q., et al. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships". PMC / NIH. [Link]

  • Zhang, L., et al. "Palladium(II)/Cationic 2,2'-Bipyridyl System as a Highly Efficient and Reusable Catalyst for the Mizoroki-Heck Reaction in Water". MDPI. [Link]

  • Moon, J., et al. "Pd-Catalyzed Carbonylative Reactions of Aryl Iodides and Alkynyl Carboxylic Acids via Decarboxylative Couplings". Organic Letters - ACS Publications. [Link]

Sources

Optimization

purification techniques for ethyl 2-(4-iodophenyl)ethyl carbonate mixtures

Topic: Troubleshooting & Protocols for Ethyl 2-(4-iodophenyl)ethyl carbonate Mixtures As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of mixed aryl-alkyl carbonates. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting & Protocols for Ethyl 2-(4-iodophenyl)ethyl carbonate Mixtures

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of mixed aryl-alkyl carbonates. The purification of ethyl 2-(4-iodophenyl)ethyl carbonate presents a unique set of challenges due to the dual vulnerabilities of the molecule: a base/acid-sensitive carbonate linkage and a light-sensitive aryl iodide moiety.

This guide bypasses generic advice to provide a field-proven, self-validating system for isolating this specific compound from complex reaction mixtures (typically containing unreacted 2-(4-iodophenyl)ethanol, symmetrical carbonate dimers, and volatile reagents).

Purification Decision Workflow

The following logic tree outlines the optimal path for isolating the target carbonate while mitigating degradation risks.

PurificationWorkflow Start Crude Mixture (Ethyl 2-(4-iodophenyl)ethyl carbonate) Quench Aqueous Workup (pH 7.0 Buffer + Na2S2O3) Start->Quench Remove salts & I2 Scavenge Alcohol Scavenging (Polymer-bound Isocyanate) Quench->Scavenge Target: Residual Alcohol Chromatography Flash Chromatography (Hexane/EtOAc 9:1) Scavenge->Chromatography Load onto Silica Pure Pure Carbonate Product (Store at -20°C, Dark) Chromatography->Pure Rf ~ 0.40 Symmetrical Byproduct: Symmetrical Carbonate (Elutes First) Chromatography->Symmetrical Rf ~ 0.65 Alcohol Impurity: Unreacted Alcohol (Scavenged/Retained) Chromatography->Alcohol Rf ~ 0.15

Caption: Workflow for the purification of ethyl 2-(4-iodophenyl)ethyl carbonate mixtures.

Troubleshooting FAQs: Mechanistic Insights

Q1: My isolated product is contaminated with significant amounts of the starting 2-(4-iodophenyl)ethanol despite column chromatography. How can I resolve this co-elution?

  • Causality: The primary alcohol (-OH) typically interacts strongly with silica silanol groups. However, at high column loadings, severe peak tailing causes the alcohol to overlap with the moderately polar mixed carbonate.

  • Solution: Implement a chemical scavenging step using a polymer-supported isocyanate (e.g., PS-NCO) prior to chromatography. The isocyanate covalently binds the unreacted alcohol to form a resin-bound urethane, allowing it to be removed by simple filtration. If scavenging is not possible, optimize the mobile phase using a shallower gradient (e.g., 2% to 10% EtOAc in Hexanes) rather than an isocratic elution.

Q2: During scale-up, I noticed the formation of a highly non-polar byproduct. Mass spectrometry indicates a mass consistent with bis(2-(4-iodophenyl)ethyl) carbonate. Why is this forming and how do I remove it?

  • Causality: This symmetrical carbonate forms via transesterification (disproportionation) of the mixed ethyl carbonate . This is a base-catalyzed equilibrium process accelerated by residual amine bases (like DMAP or pyridine) and thermal stress.

  • Solution: Ensure complete removal of the base during the aqueous workup by washing with a mild acid (e.g., 1M NaHSO4​ ). Avoid distillation for purification, as thermal stress >80°C promotes disproportionation . The symmetrical carbonate is highly lipophilic and will elute significantly earlier than the target product on normal-phase silica.

Q3: The purified oil turns a faint pink or light brown color upon storage. Does this indicate decomposition of the carbonate linkage?

  • Causality: No, the color change is characteristic of the aryl iodide moiety, not the carbonate linkage. The C-I bond is prone to homolytic cleavage upon exposure to UV light or trace transition metals, generating free iodine ( I2​ ), which is highly colored even at parts-per-million levels.

  • Solution: Wash the organic layer with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution during the initial workup to reduce any free I2​ to water-soluble iodide ( I− ). Store the final purified carbonate in amber glass vials under an inert atmosphere (Argon) at -20°C.

Q4: Can I use reversed-phase HPLC for the purification of this mixture?

  • Causality: Yes. While normal-phase flash chromatography is standard for bulk purification, reversed-phase (RP) is excellent for difficult separations where analytes have similar polarities but different hydrophobicities . The target ethyl carbonate is less hydrophobic than the symmetrical dimer but more hydrophobic than the starting alcohol.

  • Solution: Use a C18 column with an Acetonitrile/Water gradient. Avoid highly acidic modifiers (like 0.1% TFA) typically used in RP-HPLC, as prolonged exposure can slowly hydrolyze the carbonate; use a neutral mobile phase or a volatile buffer like 10 mM ammonium carbonate.

Physicochemical & Chromatographic Data

Use the following data to track the separation of your mixture during TLC or HPLC analysis.

CompoundStructure TypeRelative PolarityEst. Rf (Hexane/EtOAc 9:1)Primary Removal Strategy
2-(4-iodophenyl)ethanol Primary AlcoholHigh0.15PS-NCO Scavenging / Silica Gel
Ethyl 2-(4-iodophenyl)ethyl carbonate Mixed CarbonateModerate0.40 Target Product
Bis(2-(4-iodophenyl)ethyl) carbonate Symmetrical CarbonateLow0.65Silica Gel (Early Elution)
Diethyl carbonate Symmetrical CarbonateLow / VolatileN/AHigh Vacuum Evaporation
Validated Experimental Protocol: Optimized Purification Workflow

Self-Validating System: This protocol incorporates visual and chemical checkpoints to ensure the integrity of the sensitive carbonate and aryl iodide moieties throughout the purification process.

Phase 1: Quenching & Extraction
  • Dilution: Dilute the crude reaction mixture with an equal volume of methyl tert-butyl ether (MTBE).

    • Causality: MTBE is preferred over ethyl acetate here to minimize emulsion formation and avoid transesterification risks.

  • Iodine Reduction: Wash the organic layer with 10% aq. Na2​S2​O3​ (1 x 50 mL).

    • Validation: A successful wash will turn any pink/brown organic layer completely colorless, indicating the reduction of I2​ to I− .

  • Base Neutralization: Wash with 1M NaHSO4​ (1 x 50 mL) to neutralize residual amine bases.

  • Buffering: Wash with pH 7.0 phosphate buffer (1 x 50 mL).

    • Causality: Removes acidic residues without hydrolyzing the sensitive carbonate linkage.

    • Validation: Check the pH of the aqueous waste; it should read exactly ~7.0.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature strictly <30°C to prevent thermal disproportionation.

Phase 2: Chemical Scavenging (Optional but Recommended for >99% Purity)
  • Resin Addition: Dissolve the crude residue in anhydrous DCM (10 mL/g). Add Polymer-Supported Isocyanate (PS-NCO, 1.5 eq. relative to estimated residual alcohol).

  • Agitation: Agitate gently at room temperature for 2 hours.

    • Causality: The isocyanate reacts exclusively with the nucleophilic primary alcohol, leaving the carbonate untouched.

  • Filtration: Filter through a Celite pad, washing with DCM. Concentrate the filtrate.

Phase 3: Flash Column Chromatography
  • Equilibration: Pre-equilibrate a silica gel column (230-400 mesh) with 100% Hexanes.

  • Loading: Load the concentrated residue using a minimal amount of DCM.

  • Elution: Elute using a step gradient: 100% Hexanes 95:5 Hexanes:EtOAc 90:10 Hexanes:EtOAc.

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm).

    • Fraction A (Symmetrical carbonate): Elutes at ~5% EtOAc (Rf ~0.65).

    • Fraction B (Target product): Elutes at ~10% EtOAc (Rf ~0.40).

    • Fraction C (Unreacted alcohol): Retained until >15% EtOAc (Rf ~0.15).

Phase 4: Isolation and Storage
  • Evaporation: Pool product-containing fractions and evaporate the solvent under reduced pressure (bath temp <30°C).

  • High Vacuum: Apply high vacuum (0.1 mbar) for 4 hours.

    • Causality: Removes trace volatile impurities like diethyl carbonate or ethyl chloroformate.

  • Storage: Flush the flask with Argon, transfer to an amber vial, and store at -20°C.

    • Validation: The product should remain a clear, colorless oil indefinitely under these conditions.

References

[1] Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide (MDPI). Available at:

[2] Method development for separating organic carbonates by ion-exclusion chromatography (J. Sep. Sci.). Available at:

[3] Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates (NIH). Available at:

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl 2-(4-iodophenyl)ethyl carbonate vs. Aryl Bromides in Cross-Coupling

Introduction & Executive Summary In late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis, the choice of aryl halide dictates the catalyst system, reaction temperature, and base compat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

In late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis, the choice of aryl halide dictates the catalyst system, reaction temperature, and base compatibility. This guide provides an objective, data-driven comparison between a highly functionalized aryl iodide—ethyl 2-(4-iodophenyl)ethyl carbonate —and standard aryl bromides .

The central thesis of this analysis is that the intrinsically lower bond dissociation energy of the carbon-iodine (C-I) bond allows for expedited oxidative addition. This kinetic advantage enables the use of exceptionally mild reaction conditions, which are absolutely critical for preserving base-sensitive and thermolabile moieties like the ethyl carbonate group during transition-metal-catalyzed cross-coupling.

Mechanistic Causality: C-I vs. C-Br Bond Dynamics

The fundamental driver of reactivity differences in palladium (Pd) or nickel (Ni) catalysis is the activation barrier associated with the oxidative addition step.

  • Bond Dissociation Energy (BDE): The C-I bond in aryl iodides has a BDE of approximately 65 kcal/mol (272 kJ/mol). In stark contrast, the C-Br bond in aryl bromides is significantly stronger, averaging ~81 kcal/mol (339 kJ/mol) [3].

  • Kinetic Impact: Because oxidative addition is frequently the rate-determining step in cross-coupling catalytic cycles, the weaker C-I bond translates to orders-of-magnitude faster reaction rates at substantially lower temperatures [1].

  • Chemoselectivity: In complex molecules possessing both C-I and C-Br bonds, palladium catalysts will selectively insert into the C-I bond, leaving the C-Br bond intact for subsequent, orthogonal functionalization [1].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Determining Step) C-I >> C-Br Pd0->OxAdd Ar-X TransMet Transmetalation (Nucleophile Entry) OxAdd->TransMet Base/Nu RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product

Generalized Pd-catalytic cycle highlighting the rate-determining oxidative addition step.

Functional Group Tolerance: The Carbonate Challenge

Ethyl 2-(4-iodophenyl)ethyl carbonate contains an ethyl carbonate protecting group. Carbonates are highly susceptible to hydrolysis or elimination (e.g., β-hydride elimination to form styrenes) under strongly basic conditions or elevated temperatures.

When utilizing aryl bromides, the higher activation energy for oxidative addition typically necessitates temperatures of 80°C–110°C and stronger bases (e.g., NaOtBu, Cs₂CO₃) to drive the reaction forward [2]. These harsh conditions inevitably degrade the carbonate moiety. Conversely, the superior reactivity of the aryl iodide allows the reaction to proceed at room temperature to 40°C using mild inorganic bases (e.g., K₂CO₃ or K₃PO₄), perfectly preserving the delicate carbonate structure.

G Start Select Electrophile Decision Aryl Iodide or Aryl Bromide? Start->Decision Iodide Aryl Iodide (Carbonate Substrate) Decision->Iodide C-I Bond Bromide Aryl Bromide (Analogous Substrate) Decision->Bromide C-Br Bond Mild Mild Conditions: K2CO3, 25-40°C Iodide->Mild Harsh Harsh Conditions: NaOtBu, 80-110°C Bromide->Harsh Success Carbonate Preserved High Yield Mild->Success Fail Carbonate Cleaved Side Products Harsh->Fail

Decision matrix for cross-coupling conditions based on halogen reactivity.

Quantitative Reactivity Comparison

The following table synthesizes the expected kinetic performance and functional group survival rates when subjecting both classes of electrophiles to a standard Suzuki-Miyaura coupling with phenylboronic acid.

ParameterEthyl 2-(4-iodophenyl)ethyl carbonateTypical Aryl Bromide Analog
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Optimal Temperature 25°C - 40°C80°C - 110°C
Required Base Strength Mild (K₂CO₃, K₃PO₄)Strong (NaOtBu, Cs₂CO₃)
Oxidative Addition Rate Extremely FastModerate to Slow
Carbonate Survival Rate >95% (Intact)<30% (Hydrolysis/Elimination)
Typical Yield (24h) >90%40 - 60% (Due to degradation)

Data derived from comparative cross-coupling kinetic studies mapping halogen reactivity [1][2].

Experimental Methodologies: Self-Validating Protocols

To objectively validate the reactivity difference and the necessity of the aryl iodide, the following parallel protocols are designed for a Suzuki-Miyaura cross-coupling. These protocols incorporate a self-validating internal standard (dodecane) to accurately map reaction kinetics and carbonate degradation via LC-MS.

Protocol A: Mild Coupling of Ethyl 2-(4-iodophenyl)ethyl carbonate

Objective: Achieve >90% conversion while maintaining 100% carbonate integrity.

  • Preparation: In a nitrogen-filled glovebox, charge a dry 10 mL Schlenk tube with ethyl 2-(4-iodophenyl)ethyl carbonate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and finely milled anhydrous K₂CO₃ (2.0 mmol). Causality: K₂CO₃ is chosen specifically because its mild pKa prevents carbonate saponification.

  • Solvent Addition: Add 4 mL of degassed THF/H₂O (10:1 v/v) and 50 µL of dodecane (internal standard).

  • Reaction: Stir the biphasic mixture at 35°C.

  • Validation Checkpoints: Sample 50 µL of the organic layer at 1h, 4h, and 12h. Dilute with EtOAc, filter through a short silica plug to remove Pd particulates, and analyze via LC-MS.

  • Expected Outcome: Complete consumption of the aryl iodide within 4 hours. LC-MS will confirm the exact mass of the coupled product with the ethyl carbonate moiety fully intact.

Protocol B: Attempted Coupling of Aryl Bromide Analog

Objective: Demonstrate the kinetic limitations and functional group incompatibility of the C-Br bond under identical or elevated conditions.

  • Preparation: Set up an identical reaction using the corresponding aryl bromide (ethyl 2-(4-bromophenyl)ethyl carbonate).

  • Mild Condition Test: Run at 35°C with K₂CO₃.

    • Result: LC-MS at 4h will show <5% conversion due to the high activation barrier of the C-Br bond failing to undergo oxidative addition at this temperature.

  • Harsh Condition Test: To force the reaction, increase the temperature to 90°C and switch the base to Cs₂CO₃ in 1,4-dioxane.

  • Validation Checkpoints: Sample at 1h, 4h, and 12h.

  • Expected Outcome: While cross-coupling occurs, LC-MS will reveal significant formation of the deprotected alcohol (2-(biphenyl-4-yl)ethan-1-ol) and styrene derivatives. This proves that the conditions required to activate the C-Br bond are fundamentally incompatible with the carbonate group.

Conclusion

The selection between an aryl iodide and an aryl bromide is not merely a matter of reaction rate; it is a critical determinant of total synthetic strategy. The use of ethyl 2-(4-iodophenyl)ethyl carbonate leverages the low BDE of the C-I bond to accelerate oxidative addition, thereby permitting the use of mild, non-destructive conditions. For researchers working with highly functionalized, base-sensitive intermediates, aryl iodides remain the superior—and often necessary—choice to ensure high yields and structural fidelity.

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Fors, B. P., Davis, N. R., & Buchwald, S. L. Journal of the American Chemical Society, 131(16), 5766-5768 (2009). URL:[Link]

  • Bond dissociation energy. Wikipedia, The Free Encyclopedia. URL: [Link]

Comparative

comparative leaving group ability of carbonates in ethyl 2-(4-iodophenyl)ethyl carbonate

Title: Comparative Leaving Group Ability of Carbonates: A Technical Guide Using Ethyl 2-(4-iodophenyl)ethyl Carbonate Executive Summary & Mechanistic Context As a Senior Application Scientist, I approach the evaluation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Leaving Group Ability of Carbonates: A Technical Guide Using Ethyl 2-(4-iodophenyl)ethyl Carbonate

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I approach the evaluation of leaving groups not merely as a textbook exercise, but as a critical parameter in optimizing synthetic routes for active pharmaceutical ingredients (APIs). Organic carbonates are highly privileged functional groups in drug development, serving dual roles as robust protecting groups and versatile leaving groups in transition-metal-catalyzed cross-couplings.

This guide utilizes ethyl 2-(4-iodophenyl)ethyl carbonate as a model substrate to objectively compare leaving group performance across two distinct vectors:

  • Intramolecular Regioselectivity: The competitive leaving group potential of ethoxide vs. 2-(4-iodophenyl)ethoxide during nucleophilic acyl substitution.

  • Intermolecular Reactivity: The leaving group ability of the intact alkyl carbonate moiety compared to traditional halides and sulfonates in aliphatic substitution pathways.

Thermodynamic and Kinetic Drivers of Leaving Group Ability

The fundamental rule of nucleofugality dictates that the best leaving groups are the weakest bases, typically the conjugate bases of strong acids[1]. While leaving group ability is a kinetic phenomenon reflecting the activation barrier of a transition state, it strongly correlates with the thermodynamic stability of the departing anion[2].

In the context of organic carbonates, leaving group ability is modulated by two primary factors:

  • Inductive Effects (-I): Electron-withdrawing groups on the alkyl chain stabilize the developing negative charge on the departing alkoxide.

  • Negative Hyperconjugation: When the entire carbonate acts as a leaving group, negative hyperconjugation and π -resonance within the carboxylate moiety lower the intrinsic kinetic barrier, making carbonates unique leaving groups that often solvolyze faster than corresponding carboxylates[3].

Intramolecular Comparison: Ethoxide vs. 2-(4-Iodophenyl)ethoxide

When ethyl 2-(4-iodophenyl)ethyl carbonate is subjected to nucleophilic attack at the carbonyl center (e.g., during aminolysis), the resulting tetrahedral intermediate can collapse via two distinct pathways, expelling either the ethoxide or the 2-(4-iodophenyl)ethoxide anion.

Table 1: Thermodynamic Comparison of Alkoxide Leaving Groups

Leaving GroupConjugate AcidPredicted pKa (H₂O)Leaving Group Ability
Ethoxide ( CH3​CH2​O− )Ethanol~15.9Moderate
2-Phenylethoxide ( C6​H5​CH2​CH2​O− )2-Phenylethanol~15.17Good
2-(4-Iodophenyl)ethoxide ( 4−I−C6​H4​CH2​CH2​O− )2-(4-Iodophenyl)ethanol~15.0Excellent (Preferred)

Causality Insight: The pKa of ethanol is approximately 15.9[4]. In contrast, the pKa of 2-phenylethanol is lower, predicted around 15.17[5]. The presence of the highly polarizable, electronegative iodine atom at the para position of the phenyl ring exerts a mild inductive pull (-I effect). This further stabilizes the 2-(4-iodophenyl)ethoxide anion compared to the unsubstituted ethoxide anion, making it the thermodynamically and kinetically preferred leaving group.

Pathway A Ethyl 2-(4-iodophenyl)ethyl Carbonate B Tetrahedral Intermediate A->B Nuc attack Nuc Nucleophile (e.g., Amine) Nuc->B C1 Pathway A (Minor): Loss of Ethoxide B->C1 Higher pKa (Slower) C2 Pathway B (Major): Loss of 2-(4-iodophenyl)ethoxide B->C2 Lower pKa (Faster)

Fig 1: Nucleophilic acyl substitution pathways showing kinetic preference for the weaker base.

Intermolecular Comparison: Carbonates vs. Alternative Leaving Groups

In reactions where the entire carbonate acts as the leaving group (e.g., decarboxylative etherification), the alkyl carbonate anion departs.

Table 2: Relative Leaving Group Ability in Aliphatic Substitution

Leaving Group ClassSpecific MoietyRelative Reactivity ( krel​ )Mechanistic Preference
SulfonateTosylate (-OTs) 104−105 Fast, uncatalyzed SN​2
HalideIodide (-I) 103−104 Standard SN​2
CarbonateAlkyl carbonate ( −OCO2​R ) 101−102 Transition-metal catalyzed
AlkoxideEthoxide (-OEt) <10−5 Requires strong acid activation

Causality Insight: While carbonates are poorer leaving groups than tosylates or iodides in uncatalyzed SN​2 reactions, they are highly privileged in transition-metal catalysis. The extrusion of CO2​ gas provides a massive thermodynamic driving force that renders the overall reaction irreversible, a feature not shared by halide leaving groups.

Logic N1 4-Iodophenyl Group (Electron Withdrawing) N2 Inductive Stabilization (-I) of Alkoxide Anion N1->N2 N3 Lower pKa of Conjugate Acid (~15.0) N2->N3 N4 Weaker Conjugate Base (Superior Leaving Group) N3->N4

Fig 2: Logical causality chain illustrating how inductive effects enhance leaving group ability.

Experimental Protocols: Validating Leaving Group Selectivity

To empirically validate these comparative leaving group abilities, the following self-validating protocols are employed in the laboratory.

Protocol A: Competitive Aminolysis (Determining Intramolecular Preference)

Objective: Quantify the ratio of ethoxide vs. 2-(4-iodophenyl)ethoxide displacement.

  • Step 1: Dissolve 1.0 mmol of ethyl 2-(4-iodophenyl)ethyl carbonate in 5.0 mL of anhydrous THF under an inert argon atmosphere.

  • Step 2: Add 1.2 mmol of morpholine and 0.1 mmol of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Step 3: Stir the reaction at 25 °C for 4 hours. Monitor the consumption of the starting material via LC-MS.

  • Step 4: Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate (3 x 10 mL).

  • Step 5: Analyze the crude mixture via 1H NMR.

Self-Validation Mechanism: Because both leaving groups originate from the exact same starting molecule, variations in temperature, concentration, or catalyst loading affect both pathways equally. The ratio of the resulting carbamates (ethyl morpholine-4-carboxylate vs. 2-(4-iodophenyl)ethyl morpholine-4-carboxylate) is a pure, internally controlled reflection of intrinsic leaving group ability.

Protocol B: Palladium-Catalyzed Decarboxylative Etherification

Objective: Utilize the intact carbonate as an intermolecular leaving group.

  • Step 1: In a Schlenk tube, combine 1.0 mmol of ethyl 2-(4-iodophenyl)ethyl carbonate, 1.2 mmol of a phenol derivative, 5 mol% Pd2​(dba)3​ , and 10 mol% dppb ligand.

  • Step 2: Add 5.0 mL of degassed 1,4-dioxane.

  • Step 3: Heat the mixture to 80 °C for 12 hours.

  • Step 4: Purify via flash column chromatography and analyze the yield.

Self-Validation Mechanism: The evolution of CO2​ gas (visible bubbling) serves as an immediate, real-time visual confirmation of carbonate leaving group extrusion. If bubbling ceases but starting material remains, it indicates catalyst deactivation rather than poor nucleofugality.

References

  • Solvolytic Behavior of Aryl and Alkyl Carbonates. Impact of the Intrinsic Barrier on Relative Reactivities of Leaving Groups | The Journal of Organic Chemistry - ACS Publications |[Link]

  • Leaving group | Wikipedia |[Link]

  • Ethanol | Wikipedia | [Link]

  • Showing Compound 2-Phenylethanol (FDB012152) | FooDB |[Link]

  • What Makes A Good Leaving Group | Master Organic Chemistry |[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating GC-MS Method for Ethyl 2-(4-iodophenyl)ethyl Carbonate

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis In the landscape of pharmaceutical development and manufacturing, the reliability of analytical data is paramount. Every result, from raw mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the reliability of analytical data is paramount. Every result, from raw material testing to final product release and stability studies, underpins the safety and efficacy of a drug product. An analytical method, no matter how technologically advanced, is only as good as its demonstrated performance. This is the core purpose of method validation: to provide documented evidence that a procedure is "fit for its intended purpose."[1][2] For a novel compound like Ethyl 2-(4-iodophenyl)ethyl carbonate, a key intermediate or active pharmaceutical ingredient (API), establishing a robust and reliable analytical method is a foundational requirement for regulatory submission and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that offers high-resolution separation (GC) and highly specific detection and identification (MS).[3][4][5] This makes it an ideal choice for the analysis of volatile and semi-volatile compounds like our target analyte. However, its power can only be leveraged if the method is rigorously validated according to international standards, primarily the International Council for Harmonisation (ICH) guideline Q2(R2).[6][7][8]

This guide provides an in-depth, experience-driven walkthrough of the validation process for a stability-indicating GC-MS method for Ethyl 2-(4-iodophenyl)ethyl carbonate. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter, providing detailed experimental protocols, and presenting data in a comparative format. This is not just a procedure; it is a self-validating system designed to build trustworthiness and scientific integrity into every measurement.

The Analytical Procedure: A Baseline GC-MS Method

Before validation can commence, a developed and optimized analytical method must be in place. The following hypothetical GC-MS method serves as the foundation for all subsequent validation experiments. The choice of a mid-polarity column and a standard temperature ramp is based on the expected volatility of an ethyl carbonate derivative.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform for pharmaceutical analysis.
MS System Agilent 5977B or equivalentProvides excellent sensitivity and spectral library matching.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, low-bleed, mid-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for the expected concentration range.
Injection Vol. 1 µLStandard volume for reproducibility.
Oven Program 100 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min)Provides separation from potential impurities and ensures the analyte elutes in a reasonable time with good peak shape.
MS Transfer Line 290 °CPrevents analyte condensation between the GC and MS.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (50-550 amu) & SIMScan mode is used for specificity and impurity identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.
SIM Ions (Quant/Qual) m/z 275 (Quantifier), m/z 148, 119 (Qualifiers)Hypothetical ions based on predicted fragmentation of the target molecule.
Diluent DichloromethaneA volatile solvent that is compatible with the GC system and provides good solubility for the analyte.

The Validation Workflow: An Interconnected Process

The validation of an analytical method is not a series of disconnected tests but a holistic process where the results of one stage inform the next. The following diagram illustrates the logical flow of the validation activities described in this guide.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Final Assessment Dev Method Development Specificity Specificity & Forced Degradation Dev->Specificity Robustness Robustness Dev->Robustness Linearity Linearity Specificity->Linearity Confirms no interference Report Validation Report & Method is 'Fit for Purpose' Specificity->Report Range Range Linearity->Range Defines boundaries LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from calibration curve Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Logistical Guide: Handling Ethyl 2-(4-iodophenyl)ethyl Carbonate

As a Senior Application Scientist, I recognize that handling specialized halogenated organics requires moving beyond generic safety data sheets. Ethyl 2-(4-iodophenyl)ethyl carbonate is a complex molecule featuring an io...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated organics requires moving beyond generic safety data sheets. Ethyl 2-(4-iodophenyl)ethyl carbonate is a complex molecule featuring an iodoaryl group and a carbonate ester linkage. To ensure absolute safety and experimental integrity, laboratory professionals must understand the mechanistic causality behind every protective measure and disposal protocol.

This guide provides a self-validating, step-by-step operational framework designed to protect researchers, maintain compliance, and preserve the integrity of your drug development workflows.

Chemical Profile and Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical behavior of ethyl 2-(4-iodophenyl)ethyl carbonate[1]:

  • Lipophilicity and Dermal Penetration: The heavy iodine atom significantly increases the molecule's lipophilicity. If spilled on the skin, it can rapidly partition into the stratum corneum, facilitating systemic absorption.

  • Photolytic Sensitivity: The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. Degradation not only ruins the reagent but can generate reactive iodine radicals that degrade glove polymers.

  • Hydrolytic Stability: While carbonate esters are generally stable, extreme pH environments will trigger hydrolysis, releasing ethanol, carbon dioxide, and 2-(4-iodophenyl)ethanol.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated aromatics. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection be commensurate with a rigorous hazard assessment [2].

PPE CategorySpecification for Routine HandlingSpecification for Scale-up / SpillsMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (min 4 mil)Butyl rubber over inner NitrileHalogenated organics invisibly permeate standard nitrile over time. Butyl rubber provides superior resistance to halogenated solvent penetration [3].
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsChemical splash goggles + Full face shieldProtects the ocular mucosa from micro-droplet aerosolization during transfers or pressurized column chromatography.
Body Protection Flame-resistant (FR) lab coat, fully buttonedChemical-resistant apron over FR coatPrevents dermal absorption; FR material mitigates secondary fire risks if the compound is dissolved in flammable carrier solvents [4].
Respiratory Chemical Fume Hood (Engineering Control)NIOSH half-face respirator (Organic Vapor cartridge)Fume hoods maintain vapor concentrations below permissible exposure limits (PELs). Respirators are strictly for engineering control failures[2].

Self-Validating Operational Protocol

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Step 1: Engineering Control Validation
  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials (strong acids, bases, and oxidizing agents).

  • Validation Checkpoint: Hold a delicate tissue (e.g., Kimwipe) at the bottom edge of the sash. It should be gently and consistently pulled inward. If the tissue flutters violently or falls outward, the hood lacks proper negative pressure and must not be used.

Step 2: PPE Integrity Verification
  • Action: Don double-layered nitrile gloves.

  • Validation Checkpoint: Perform a pneumatic inflation test prior to donning: trap air in the glove, twist the cuff, and squeeze. Listen and feel for micro-punctures. Halogenated compounds will rapidly penetrate compromised barriers.

Step 3: Chemical Transfer and Execution
  • Action: Handle the ethyl 2-(4-iodophenyl)ethyl carbonate over a spill-containment tray lined with highly absorbent, chemical-resistant bench paper. If storing the compound, transfer it to an amber glass vial flushed with argon.

  • Causality: The iodoaryl moiety makes this compound highly persistent if absorbed into porous laboratory surfaces. The tray ensures any micro-spills are physically isolated. The amber glass prevents UV-induced photo-dehalogenation.

Step 4: Decontamination and Glove Removal
  • Action: Remove outer gloves immediately after the chemical transfer using the "beak" method (pulling the glove inside out without touching the exterior) to avoid skin contact.

  • Validation Checkpoint: Inspect the inner gloves. If any discoloration or chemical odor is detected on the inner glove, immediate dermal exposure may have occurred; proceed to the emergency washing station for a 15-minute flush [3].

Halogenated Waste Disposal & Spill Management

Environmental Protection Agency (EPA) guidelines dictate that halogenated organic waste must be strictly segregated from non-halogenated waste streams [5].

Disposal Causality: Halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers. This extreme thermal treatment is necessary to neutralize acidic halogen gases (e.g., hydrogen iodide) and prevent the atmospheric release of highly toxic dioxins and furans [6].

Waste Segregation Plan
  • Liquid Waste: Place all solutions containing ethyl 2-(4-iodophenyl)ethyl carbonate into a dedicated, chemically compatible container explicitly labeled "Hazardous Waste - Halogenated Organics."

  • Solid Waste: Contaminated consumables (pipette tips, outer gloves, weighing boats) must be placed in a puncture-resistant container designated for solid halogenated waste.

  • Prohibition: Never mix this waste with acetone or ethanol washings in a general "Non-Halogenated" carboy. Doing so drastically increases institutional disposal costs and creates regulatory compliance violations.

Immediate Spill Response
  • Isolate: For spills exceeding 50 mL or 50 g, immediately evacuate the local area and lower the fume hood sash.

  • Contain: Apply an inert absorbent material (e.g., vermiculite or dry sand) to the perimeter of the spill, working inward. Never use combustible paper towels for halogenated organic spills.

  • Collect: Use non-sparking polypropylene tools to sweep the absorbed mixture into a sealable hazardous waste container. Decontaminate the surface with a mild detergent solution, collecting all rinsate as halogenated waste.

Operational Workflow Visualization

The following diagram maps the critical path for handling and disposing of halogenated research chemicals, ensuring no safety checkpoints are bypassed.

ChemicalWorkflow Start Pre-Operational Hazard Assessment PPE Don PPE (Double Nitrile/Butyl, Goggles, FR Coat) Start->PPE Hood Verify Fume Hood (80-120 fpm) PPE->Hood Handle Execute Protocol (Ethyl 2-(4-iodophenyl)ethyl carbonate) Hood->Handle Spill Spill Detected? Handle->Spill Clean Inert Absorbent Containment Spill->Clean Yes Dispose Segregate as Halogenated Waste Spill->Dispose No Clean->Dispose Incinerate EPA-Compliant High-Temp Incineration Dispose->Incinerate

Workflow for the safe handling, spill response, and disposal of halogenated organics.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press. Available at:[Link]

  • 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Personal Protective Equipment (PPE) Selection Guidelines. Stanford Environmental Health & Safety. Available at:[Link]

  • USC PPE Standards and Selection. University of Southern California Environmental Health & Safety. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide. University of Tennessee Institute of Agriculture (UTIA) Safety Office. Available at:[Link]

  • Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

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